Monostearyl maleate
描述
属性
IUPAC Name |
(Z)-4-octadecoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQJUHSHQGQVTM-HNENSFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062406 | |
| Record name | Octadecyl hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Octadecyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2424-62-6, 1741-93-1 | |
| Record name | 1-Octadecyl (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 - 94 °C | |
| Record name | Octadecyl fumarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what are the chemical properties of monostearyl maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of monostearyl maleate. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its applications, particularly within the pharmaceutical industry.
Chemical Identity and Physical Properties
This compound, with the IUPAC name (Z)-4-octadecoxy-4-oxobut-2-enoic acid, is the monoester of maleic acid and stearyl alcohol.[1][2] Its amphiphilic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic carboxylic acid head group, makes it a valuable compound in various applications, including as an emulsifier and stabilizer.[1] It typically appears as a white to off-white waxy solid at room temperature.[1][3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₀O₄ | [1][3] |
| Molecular Weight | 368.55 g/mol | [1][3] |
| CAS Number | 2424-62-6 | [1][3] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 78-81 °C | [1] |
| Boiling Point | 483.4 ± 28.0 °C at 760 mmHg | [1] |
| Density | 0.961 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform, Methanol. Slightly soluble in heated DMSO. | [1] |
Synthesis of this compound
This compound is typically synthesized via the esterification of maleic anhydride with stearyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring structure. To favor the formation of the monoester over the diester, a 1:1 molar ratio of the reactants is crucial.
Two primary synthesis routes are reported: a non-catalyzed reaction at high temperature and a catalyzed reaction at milder conditions.
-
Uncatalyzed Synthesis: This method involves reacting maleic anhydride and stearyl alcohol for 5 hours at 140 °C. The resulting product is then purified by recrystallization.[1]
-
Catalyzed Synthesis: A more controlled synthesis can be achieved by reacting stearyl alcohol and maleic anhydride in the presence of an organic base catalyst, such as triethylamine. This reaction is typically carried out at a lower temperature range of 45°C to 65°C. The use of a catalyst allows for milder reaction conditions, which can reduce the formation of impurities.[4]
Experimental Protocol: Catalyzed Synthesis
This protocol describes a laboratory-scale synthesis of this compound using triethylamine as a catalyst.
Materials:
-
Stearyl alcohol (1-octadecanol)
-
Maleic anhydride
-
Triethylamine
-
Anhydrous toluene (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Suitable solvent for recrystallization (e.g., hexane, ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearyl alcohol (1 equivalent) in anhydrous toluene.
-
Add maleic anhydride (1 equivalent) to the solution and stir until dissolved.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent to yield a white solid.
Synthesis and Purification Workflow
Caption: Workflow for the catalyzed synthesis and purification of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its two functional groups: the carbon-carbon double bond and the carboxylic acid.
-
Isomerization: The cis-configuration of the double bond in the maleate moiety can be isomerized to the more stable trans-configuration (fumarate) under acidic conditions. For instance, treatment with concentrated hydrochloric acid can convert this compound to monostearyl fumarate.[4]
-
Addition Reactions: The electron-deficient double bond is susceptible to nucleophilic addition reactions, such as the Aza-Michael addition. It can also participate in cycloaddition reactions like the Diels-Alder reaction, where it acts as a dienophile.
-
Esterification and Amidation: The carboxylic acid group can undergo standard reactions, such as esterification with alcohols or amidation with amines, to form the corresponding diesters or amido-esters.
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield stearyl alcohol and maleic acid. The rate of hydrolysis is influenced by pH and temperature.
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of this compound is crucial for its application. The following are detailed protocols for key characterization experiments.
Melting Point Determination for a Waxy Solid
The melting point of a waxy solid like this compound is often a range. The capillary method is a standard technique for its determination.
Materials:
-
Dry, powdered this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the dry, purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Solubility Determination by the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, chloroform)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be centrifuged and/or filtered through a syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method. This concentration represents the equilibrium solubility.
Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Spectroscopic Data
While specific spectra are dependent on the instrumentation and conditions, the following are the expected key features for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain of the stearyl group (a large signal in the aliphatic region), signals for the vinyl protons of the maleate moiety (typically around 6.0-6.5 ppm), and a broad signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR would display signals corresponding to the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons, and the numerous carbons of the stearyl chain.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester and carboxylic acid groups (typically in the range of 1700-1740 cm⁻¹), C-O stretching bands, and C-H stretching and bending vibrations for the alkyl chain.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the stearyl group or parts of the maleate moiety.
Applications in Drug Development
This compound serves as a versatile excipient in pharmaceutical formulations.[1] Its amphiphilic properties are leveraged for various functions:
-
Emulsifier and Stabilizer: It can be used to stabilize oil-in-water emulsions in creams and lotions for topical drug delivery.[1]
-
Permeability Enhancer: Studies have indicated that this compound can increase cell membrane permeability, which can facilitate the delivery of both small and large drug molecules across biological barriers.[1]
-
Chemical Stability Improvement: It has been utilized to enhance the chemical stability of active pharmaceutical ingredients (APIs).[1]
-
Intermediate in Synthesis: this compound is a key intermediate in the synthesis of sodium stearyl fumarate, a widely used lubricant in the manufacturing of tablets and capsules.[4]
Due to the absence of direct and specific interactions with known biological signaling pathways, its role in drug development is primarily as a formulation aid rather than a pharmacologically active agent.
Safety Information
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It may cause skin and eye irritation upon direct contact.[5] Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a well-characterized amphiphilic molecule with a range of applications, particularly in the pharmaceutical industry as an excipient. Its synthesis is straightforward, and its physicochemical properties make it a versatile tool for formulation scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, serving as a valuable resource for researchers and professionals in drug development.
References
Monostearyl Maleate: A Comprehensive Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth overview of monostearyl maleate (CAS No: 2424-62-6), a versatile fatty acid ester. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a comprehensive synthesis protocol, and discusses its applications, particularly within the pharmaceutical industry.
Core Compound Identification and Properties
This compound, also known by its IUPAC name (Z)-4-octadecoxy-4-oxobut-2-enoic acid, is a monoester of maleic acid and stearyl alcohol.[1] It serves as a crucial intermediate in the synthesis of pharmaceutical excipients like sodium stearyl fumarate and has applications in materials science.[2]
Chemical and Physical Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 2424-62-6 | [][4] |
| Molecular Formula | C₂₂H₄₀O₄ | [][4] |
| Molecular Weight | 368.55 g/mol | [][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 79-81 °C | [] |
| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol. | |
| IUPAC Name | (Z)-4-octadecoxy-4-oxobut-2-enoic acid | [1] |
Molecular Structure and Identification
For unambiguous identification, the following structural representations are provided.
| Identifier | Representation | Source(s) |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O | [4] |
| InChI | InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18- | |
| InChI Key | MHQJUHSHQGQVTM-HNENSFHCSA-N | [] |
Synthesis of this compound: Experimental Protocol
This compound can be synthesized via the esterification of stearyl alcohol with maleic anhydride. The following protocol is a composite method derived from established procedures, favoring a catalyzed reaction at lower temperatures to enhance safety and product purity.[2]
Materials and Reagents
-
Stearyl Alcohol (Octadecan-1-ol)
-
Maleic Anhydride
-
Triethylamine (catalyst)
-
Cyclohexane (solvent)
-
Ethanol
-
Acetone
-
Deionized Water
Synthesis Procedure
The workflow for the synthesis of this compound is depicted in the diagram below.
References
Monostearyl Maleate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monostearyl maleate is a lipophilic ester with applications in various fields, including pharmaceuticals and material science. A thorough understanding of its solubility in organic solvents is crucial for its formulation, purification, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for quantitative solubility determination, and outlines a common synthetic route. Due to the limited availability of public quantitative solubility data, this document focuses on providing the necessary methodologies for researchers to determine these parameters in their own laboratory settings.
Physicochemical Properties of this compound
This compound is a white to off-white solid at room temperature.[1] Key physical and chemical properties are summarized below:
| Property | Value | Reference |
| Chemical Name | 1-Octadecyl (2Z)-2-butenedioate | [1] |
| CAS Number | 2424-62-6 | [1] |
| Molecular Formula | C22H40O4 | [1] |
| Molecular Weight | 368.55 g/mol | [1] |
| Melting Point | 78-81 °C | [2] |
| Appearance | White to off-white solid | [1] |
Solubility Profile of this compound
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative assessments indicate that it is slightly soluble in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Chloroform | Slightly Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Heating may be required |
| Methanol | Slightly Soluble | - |
Source:[2]
Experimental Protocols for Quantitative Solubility Determination
To address the absence of quantitative data, this section provides detailed experimental protocols that can be employed by researchers to determine the solubility of this compound in various organic solvents.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Stoppered flasks (e.g., 50 mL Erlenmeyer flasks)
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a stoppered flask. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected organic solvent to the flask.
-
Securely stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Gravimetric Method for Solubility Determination
For solvents with high volatility, a gravimetric method can be employed. This method involves evaporating the solvent from a known mass of the saturated solution and weighing the remaining solute.
Objective: To determine the mass of this compound dissolved in a known mass of solvent.
Materials:
-
Saturated solution of this compound (prepared as in the shake-flask method)
-
Pre-weighed, solvent-resistant container (e.g., glass vial)
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution of this compound as described in the shake-flask method.
-
Carefully transfer a known mass of the clear, filtered supernatant to a pre-weighed container.
-
Evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or the use of a vacuum desiccator can facilitate this process. Ensure the temperature is kept well below the melting point of this compound.
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried this compound residue.
-
The solubility can be calculated as grams of solute per 100 g of solvent.
Analytical Techniques for Concentration Measurement
The choice of analytical technique will depend on the properties of the solvent and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method suitable for a wide range of organic solvents. A UV detector is commonly used if the compound has a chromophore.[4][5]
-
UV-Visible Spectroscopy (UV-Vis): This method is simpler and faster than HPLC but may be less specific. It is suitable for solvents that do not absorb at the same wavelength as this compound. A calibration curve of absorbance versus concentration must be prepared.[4]
Synthesis of this compound
This compound is typically synthesized by the esterification of stearyl alcohol with maleic anhydride.
Reaction Scheme: Maleic Anhydride + Stearyl Alcohol → this compound
General Procedure:
-
Maleic anhydride and an equimolar amount of stearyl alcohol are dissolved in a suitable solvent (e.g., toluene).
-
The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen), for several hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Logical Flow for Synthesis and Purification
Caption: General synthesis and purification process for this compound.
Conclusion
References
An In-depth Technical Guide to the Putative Mechanism of Action of Monostearyl Maleate in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence elucidating the mechanism of action of monostearyl maleate in biological systems is limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of its constituent moieties—stearic acid and maleic acid esters—and provides a framework for future investigation. The data and experimental protocols are drawn from studies on closely related and analogous compounds.
Executive Summary
This compound is an ester formed from stearic acid, a saturated fatty acid, and maleic acid, an unsaturated dicarboxylic acid. While its primary applications have been in material sciences and as a pharmaceutical excipient, its structure suggests potential for biological activity.[1][][3] This document explores two primary hypothetical mechanisms of action:
-
Pro-drug Hypothesis: this compound may be hydrolyzed in vivo by esterases to release stearic acid and maleic acid. These individual components could then exert their own distinct biological effects.
-
Intact Molecule Hypothesis: The amphiphilic nature of the intact this compound molecule may allow it to interact directly with cellular membranes, potentially altering their physical properties and the function of membrane-bound proteins.
This guide will delve into the well-documented signaling pathways of analogous maleate esters, such as the immunomodulatory drug dimethyl fumarate (DMF), and the diverse signaling roles of stearic acid. We will present potential signaling pathways, structured data from relevant studies, and detailed experimental protocols to guide future research in this area.
Hypothesized Mechanisms of Action
Pro-drug Activity: Hydrolysis and Component Effects
The most probable metabolic fate of this compound in a biological system is its hydrolysis into stearic acid and maleic acid. This process would be catalyzed by ubiquitous carboxylesterases found in the plasma, liver, and other tissues.
Caption: Proposed hydrolysis of this compound into its constituent components.
The biological effects of maleate esters are best understood through the extensive research on dimethyl fumarate (DMF), a pro-drug for monomethyl fumarate (MMF).[4] By analogy, the maleate moiety of this compound could exert potent immunomodulatory and antioxidant effects, primarily through the activation of the Nrf2 pathway and inhibition of NF-κB signaling.[5][6]
Nrf2 Pathway Activation: Maleate esters are electrophilic and can react with nucleophilic thiol groups on proteins, such as those on the Keap1 protein. This modification of Keap1 disrupts its ability to target the transcription factor Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.[6]
Caption: Nrf2 pathway activation by a maleate ester analogue like DMF/MMF.
NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. Maleate esters can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][7] This contributes to a shift from a pro-inflammatory Th1/Th17 immune response to a more anti-inflammatory Th2 phenotype.[5][7]
Stearic acid (C18:0) is not merely a passive component of triglycerides; it is an active signaling molecule with unique metabolic effects that differentiate it from other saturated fatty acids.[8] Unlike palmitic acid, dietary stearic acid has a neutral effect on LDL cholesterol levels.[9][10][11]
Mitochondrial Regulation: Recent studies have shown that stearic acid can directly regulate mitochondrial dynamics. It is sensed by the transferrin receptor (TfR1), and this interaction inhibits JNK signaling. This leads to reduced ubiquitination of Mitofusin 2, promoting mitochondrial fusion and increasing respiratory capacity.[9]
Caption: Stearic acid signaling pathway leading to mitochondrial fusion.
Macrophage Differentiation and Inflammation: Stearic acid can also influence immune cell function. It has been shown to promote the differentiation and pro-inflammatory function of CD11c+ macrophages, a key cell type in obesity-related inflammation.[12] At high concentrations, stearic acid can induce apoptosis and autophagy in intestinal epithelial cells through endoplasmic reticulum (ER) stress.[13]
Intact Molecule Activity: Membrane Interaction
As an amphiphilic molecule, this compound possesses a long, hydrophobic stearyl tail and a polar maleate headgroup. This structure is conducive to insertion into the phospholipid bilayer of cell membranes. Such an interaction could:
-
Increase membrane fluidity and permeability: This aligns with observations that it may facilitate the delivery of other molecules across the cell membrane.[]
-
Modulate the activity of membrane-bound proteins: By altering the local lipid environment, it could influence the conformation and function of receptors, ion channels, and enzymes.
Quantitative Data Summary
Direct quantitative data for this compound is unavailable. The following tables summarize data for its constituent parts or analogues from published studies to provide a reference for potential biological activity ranges.
Table 1: Effects of Stearic Acid on Porcine Intestinal Epithelial Cells (IPEC-J2) (Data abstracted from Liu et al., Curr Mol Med, 2020)[13]
| Stearic Acid Conc. (mM) | Effect on Cell Viability | Key Cellular Response |
| 0.01 - 0.1 | No significant effect | Promoted cell differentiation |
| 0.2 | ~80% viability vs. control | Start of viability inhibition |
| 0.4 | ~50% viability vs. control | Significant apoptosis and autophagy |
| 0.8 | ~25% viability vs. control | Pronounced ER stress, apoptosis |
Table 2: Key Signaling Proteins Modulated by Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) (Information synthesized from multiple sources)[5][6][7]
| Protein Target | Effect of DMF/MMF | Consequence |
| Keap1 | Covalent modification | Nrf2 activation, antioxidant response |
| NF-κB | Inhibition of nuclear translocation | Decreased pro-inflammatory cytokines |
| HCA2 (GPR109A) | Agonist activity (MMF) | Contributes to flushing side effect, potential immunomodulation |
| HIF-1α | Downregulation | Potential anti-inflammatory effects |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the biological mechanism of action of this compound.
Protocol: Assessment of Nrf2 Nuclear Translocation by Western Blot
This protocol determines if a compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Methodology:
-
Cell Culture: Culture human keratinocytes (HaCaT) or another suitable cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells to 80% confluency. Treat with this compound (e.g., 10, 50, 100 µM), DMF (positive control, 100 µM), and vehicle (DMSO) for various time points (e.g., 1, 4, 8 hours).
-
Cell Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).
-
Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet, then lyse in a high-salt nuclear extraction buffer.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet debris. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), and anti-GAPDH (cytoplasmic marker).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system.
-
-
Analysis: Quantify band intensity. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates activation.
Caption: Experimental workflow for assessing Nrf2 nuclear translocation.
Protocol: Analysis of Mitochondrial Morphology by Fluorescence Microscopy
This protocol assesses changes in mitochondrial dynamics (fusion vs. fission) in response to treatment.
Methodology:
-
Cell Culture: Culture human fibroblasts or another adherent cell line on glass-bottom dishes or coverslips.
-
Staining:
-
Incubate live cells with MitoTracker Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C. This dye accumulates in mitochondria based on membrane potential.
-
-
Treatment: Wash out the dye and replace it with fresh media containing this compound (e.g., 10, 50 µM), stearic acid (positive control, 50 µM), or vehicle (DMSO).
-
Live-Cell Imaging:
-
Place the dish on the stage of a confocal or fluorescence microscope equipped with a temperature and CO2-controlled chamber.
-
Acquire images at time 0 and subsequent time points (e.g., 1, 3, 6 hours).
-
-
Image Analysis:
-
Visually categorize cells based on mitochondrial morphology:
-
Fragmented: Predominantly small, punctate mitochondria.
-
Tubular: Elongated, interconnected mitochondrial networks.
-
Intermediate: A mix of fragmented and tubular structures.
-
-
Quantify the percentage of cells in each category for each treatment group (at least 100 cells per group).
-
Alternatively, use image analysis software (e.g., ImageJ/Fiji) to quantify parameters like mitochondrial aspect ratio and form factor.
-
-
Statistical Analysis: Use a Chi-square test or ANOVA to determine the statistical significance of changes in morphology distribution between treatment groups.
Conclusion and Future Directions
While direct evidence is sparse, the chemical structure of this compound provides a strong basis for hypothesizing its biological mechanism of action. The most plausible scenario involves its hydrolysis into stearic acid and maleic acid, which could then engage with well-characterized signaling pathways, such as the Nrf2 antioxidant response and stearic acid-mediated mitochondrial regulation. Future research should focus on verifying the pro-drug hypothesis by measuring the hydrolysis of this compound in biological matrices and subsequently testing for the activation of these downstream pathways. Furthermore, the potential for the intact molecule to interact with cell membranes should be investigated using biophysical techniques. The experimental frameworks provided here offer a robust starting point for elucidating the role of this compound in biological systems.
References
- 1. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 3. This compound (100 MG) | 2424-62-6 [chemicalbook.com]
- 4. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 5. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 7. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. beefresearch.org [beefresearch.org]
- 12. Stearic acid induces CD11c expression in proinflammatory macrophages via epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Monostearyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate is a fatty acid ester that is increasingly gaining attention across various scientific and industrial domains. It is synthesized from stearyl alcohol and maleic anhydride.[][2] Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic maleate head, makes it a versatile molecule with applications ranging from a pharmaceutical excipient to a key component in coatings and adhesives.[][3] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and key applications, with detailed experimental protocols and data presented for the scientific community.
Physicochemical Properties
This compound is typically a white, waxy solid at room temperature.[] Its unique molecular structure imparts surface-active properties, enabling it to stabilize oil-in-water emulsions.[] It is classified as a glycol ester and finds use as a pharmaceutical secondary standard, qualified as a Certified Reference Material (CRM) for quality control applications.[3]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | (Z)-4-octadecoxy-4-oxobut-2-enoic acid | [][4][5] |
| Synonyms | Mono-Stearyl maleate, Octadecyl hydrogen maleate | [][6] |
| CAS Number | 2424-62-6 | [3][5] |
| Molecular Formula | C₂₂H₄₀O₄ | [3][5][7] |
| Molecular Weight | 368.55 g/mol | [3][5] |
| Appearance | White Solid | [] |
| Melting Point | 78-81 °C | [][8] |
| Boiling Point | 483.4 ± 28.0 °C at 760 mmHg | [] |
| Density | 0.961 ± 0.06 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol | [][8] |
| Storage Temperature | -20°C to 30°C | [][8] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through the esterification of stearyl alcohol with maleic anhydride. Several methodologies have been reported, with variations in reaction conditions and catalysts.
Experimental Protocols
Protocol 1: Thermal Synthesis A common laboratory-scale synthesis involves the direct reaction of maleic anhydride and stearyl alcohol at elevated temperatures.[]
-
Reactants: Maleic anhydride and stearyl alcohol.
-
Reaction Conditions: The mixture is heated to 140°C for 5 hours.[]
-
Purification: The resulting product is purified by recrystallization from a suitable solvent.[]
Protocol 2: Catalytic Synthesis An alternative method employs an organic basic catalyst to facilitate the reaction at lower temperatures, which can improve product quality and yield.[2]
-
Reactants: Stearyl alcohol and maleic anhydride.
-
Catalyst: Triethylamine.[2]
-
Reaction Temperature: The reaction is maintained between 40°C and 80°C, with an optimal range of 50°C to 60°C.[2]
-
Purification: The crude product can be purified by crystallization using solvent systems such as ethanol/water or acetone/water.[2]
Diagram: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Applications
This compound's amphiphilic properties make it a valuable compound in various industrial and research applications.
Pharmaceutical Excipient
This compound is utilized as a pharmaceutical excipient in the manufacturing of tablets and capsules.[3] It has been shown to improve the chemical stability of certain active pharmaceutical ingredients, such as metoprolol succinate.[3]
Drug Delivery
Research has indicated that this compound can increase cell membrane permeability.[] This property is advantageous for facilitating the delivery of macromolecules or small molecules into cells, highlighting its potential in advanced drug delivery systems.[]
Coatings and Adhesives
In the coating and adhesive industry, this compound is incorporated into formulations to enhance adhesion to various surfaces.[] It improves the bonding properties and overall performance of these products.[]
Emulsion Stabilization
Its ability to stabilize mixtures of oil and water allows it to be used as an effective emulsifying agent.[] This is crucial in the formulation of various consumer and industrial products that require stable emulsions.[]
Synthesis of Nanomaterials
This compound is used in the synthesis of inorganic-organic hybrid nanowires, which have applications in humidity sensors.[][8]
Table 2: Summary of this compound Applications
| Application Area | Function | Reference |
| Pharmaceuticals | Excipient, Stability Enhancer | [3] |
| Drug Delivery | Permeability Enhancer | [] |
| Coatings & Adhesives | Adhesion Promoter | [] |
| Emulsions | Stabilizer | [] |
| Nanotechnology | Precursor for Nanowire Synthesis | [8] |
Future Outlook
The versatility of this compound suggests a promising future with expanding applications. Further research into its biocompatibility and toxicological profile will be crucial for broadening its use in pharmaceutical and biomedical fields. Its role as a precursor in nanomaterial synthesis also opens up new avenues for the development of advanced sensors and electronic components. The optimization of its synthesis processes to be more environmentally friendly and cost-effective will also be a key area of future development.
References
- 2. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]
- 3. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 4. This compound | CAS 2424-62-6 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS Number 2424-62-6 [klivon.com]
- 6. 2-Butenedioic acid (2Z)-, 1-octadecyl ester | C22H40O4 | CID 6436905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound (100 MG) | 2424-62-6 [chemicalbook.com]
discovery and historical development of monostearyl maleate
An In-depth Overview of the Discovery, Historical Development, Synthesis, and Properties of a Key Industrial Intermediate
This technical guide provides a detailed exploration of monostearyl maleate, a significant fatty acid ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis methodologies, physicochemical properties, and applications.
Executive Summary
This compound, the monoester of stearyl alcohol and maleic acid, is a waxy, white solid at room temperature. Its amphiphilic nature, stemming from a long hydrophobic stearyl chain and a hydrophilic maleic acid headgroup, makes it a valuable intermediate in various industrial applications. Primarily, it serves as a crucial precursor in the synthesis of sodium stearyl fumarate, a widely used tablet lubricant in the pharmaceutical industry. This guide synthesizes available data to present a comprehensive technical overview of this compound.
Historical Development
While a precise date for the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of maleic acid and its esters. The industrial production of maleic anhydride, the precursor to maleic acid and its esters, began in the early 20th century through the catalytic oxidation of benzene and later, n-butane.[1] This availability of maleic anhydride spurred research into its derivatives.
The esterification of maleic anhydride with various alcohols to form mono- and diesters became a common practice.[2] Long-chain fatty alcohols, such as stearyl alcohol, were investigated for the synthesis of esters with surfactant-like properties.[1] Patents from the mid to late 20th century describe the synthesis of various metallic salts of monoesters of dicarboxylic acids, including sodium this compound, for applications as dough conditioners and industrial adhesives, indicating that the synthesis of this compound was established by this period.[3] More recent patents, particularly from the early 21st century, focus on optimizing the synthesis of this compound as a key intermediate for producing high-purity sodium stearyl fumarate, a pharmaceutical excipient.[4] These advancements often involve the use of specific catalysts to improve reaction efficiency and reduce impurities.[4]
Physicochemical Properties
This compound is characterized by the following physicochemical properties, collated from various sources.
| Property | Value |
| CAS Number | 2424-62-6 |
| Molecular Formula | C₂₂H₄₀O₄ |
| Molecular Weight | 368.55 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-81 °C |
| Boiling Point | 483.4 ± 28.0 °C at 760 mmHg |
| Density | 0.961 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol |
| Purity (typical) | ≥95% to ≥98.0% (by NMR) |
Synthesis of this compound
The primary method for synthesizing this compound is the direct esterification of stearyl alcohol with maleic anhydride.[] This reaction involves the nucleophilic attack of the hydroxyl group of stearyl alcohol on one of the carbonyl carbons of the maleic anhydride ring, leading to ring-opening and the formation of the monoester.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of procedures described in various patents and chemical literature.[4][]
Materials:
-
Stearyl alcohol (1-octadecanol)
-
Maleic anhydride
-
Triethylamine (catalyst, optional)
-
Cyclohexane (solvent, optional)
-
Ethanol (for recrystallization)
-
Water (for recrystallization)
-
Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of stearyl alcohol and maleic anhydride. For a catalyzed reaction, a solvent such as cyclohexane can be added, followed by a catalytic amount of triethylamine.[4] The reaction can also be performed neat (without solvent).[] A nitrogen atmosphere is recommended to prevent side reactions.
-
Reaction Conditions:
-
Catalyzed Reaction: The reaction mixture is heated to a temperature between 50-60°C with continuous stirring.[4]
-
Uncatalyzed Reaction: The mixture is heated to a higher temperature, typically around 140°C.[]
-
-
Reaction Time: The reaction is allowed to proceed for several hours (e.g., 5 hours for the uncatalyzed reaction at 140°C) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the starting materials.[]
-
Work-up and Purification:
-
If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization. A common solvent system for recrystallization is an ethanol/water or acetone/water mixture.[4] The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
-
Isolation and Drying: The purified crystals of this compound are collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried under vacuum to remove any residual solvent.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The ¹H NMR spectrum is expected to be consistent with the structure of this compound, showing characteristic peaks for the long alkyl chain of the stearyl group, the vinyl protons of the maleate moiety, and the carboxylic acid proton.[3] |
| FT-IR | The FT-IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ester and carboxylic acid, the C=C stretch of the alkene, and the C-H stretches of the long alkyl chain. |
Applications
The primary application of this compound is as a key intermediate in the synthesis of sodium stearyl fumarate, a highly effective and widely used tablet lubricant in the pharmaceutical industry.[4][6] The process involves the isomerization of this compound to monostearyl fumarate, followed by neutralization with a sodium base.
Additionally, due to its amphiphilic nature, this compound and other long-chain maleic acid esters have potential applications as emulsifiers, surfactants, and in the formulation of coatings and adhesives.[][7]
Signaling Pathways and Biological Activity
Currently, there is no significant body of research suggesting that this compound is directly involved in specific cellular signaling pathways. Its primary relevance in the context of drug development is as a pharmaceutical excipient, where its role is physicochemical rather than pharmacological.
Conclusion
This compound, a long-chain fatty acid ester of maleic acid, holds a significant, albeit niche, role in the chemical and pharmaceutical industries. Its synthesis, primarily through the esterification of stearyl alcohol and maleic anhydride, is a well-established process. The continuous optimization of its production underscores its importance as a precursor to valuable pharmaceutical excipients. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, serving as a valuable resource for professionals in the field.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. ajast.net [ajast.net]
- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Monostearyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate (CAS No. 2424-62-6) is a fatty acid ester that serves as a versatile excipient in the pharmaceutical industry and finds applications in other sectors such as coatings and adhesives.[1] Its amphiphilic nature, stemming from a long hydrophobic stearyl chain and a hydrophilic maleate head, makes it a valuable ingredient in various formulations.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers and professionals in drug development.
Chemical Identity and Structure
This compound is the monoester of stearyl alcohol and maleic acid. Its chemical structure consists of an 18-carbon alkyl chain linked to a maleic acid moiety via an ester bond.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | (Z)-4-(octadecyloxy)-4-oxobut-2-enoic acid |
| Synonyms | Monooctadecyl maleate, Stearyl hydrogen maleate, Maleic acid monostearyl ester |
| CAS Number | 2424-62-6 |
| Molecular Formula | C₂₂H₄₀O₄ |
| Molecular Weight | 368.55 g/mol |
| InChI Key | MHQJUHSHQGQVTM-HNENSFHCSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Physical Characteristics
This compound is typically a white to off-white, waxy solid at room temperature.[1][2] Its physical properties are crucial for its application in solid dosage forms and other formulations.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 78-81 °C |
| Boiling Point | 483.4 ± 28.0 °C (Predicted) |
| Density | 0.961 ± 0.06 g/cm³ (Predicted) |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to determine an approximate melting range.
-
Once the approximate range is known, allow the apparatus to cool.
-
Prepare a new capillary with the sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1-T2.
Chemical Characteristics
The chemical properties of this compound, particularly its solubility and acidity, are key to its functionality in various formulations.
Table 3: Chemical Properties of this compound
| Property | Value/Description |
| Solubility | Slightly soluble in Chloroform, DMSO (with heating), and Methanol. |
| pKa | 2.57 ± 0.25 (Predicted) |
| Purity | Typically ≥95% (by HPLC or NMR) |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Chloroform, DMSO, Methanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC).
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other suitable method.
-
Calculate the solubility in mg/mL or other appropriate units.
Synthesis and Purification
This compound is typically synthesized by the reaction of stearyl alcohol with maleic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Stearyl alcohol
-
Maleic anhydride
-
Reaction flask with a condenser and stirrer
-
Heating mantle
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a reaction flask, combine equimolar amounts of stearyl alcohol and maleic anhydride.
-
Heat the mixture with stirring to a temperature of approximately 140 °C.
-
Maintain the reaction at this temperature for about 5 hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Applications in Drug Development
This compound is utilized as a pharmaceutical excipient, primarily in the manufacturing of tablets and capsules.[3] Its lubricating properties are beneficial in tablet compression.
-
Lubricant: In tablet manufacturing, lubricants are added to prevent the powder from sticking to the punches and dies of the tablet press. This ensures smooth ejection of the tablet and prevents defects. This compound can serve this function.
-
Emulsifier: Due to its amphiphilic nature, it can be used to stabilize oil-in-water emulsions.[1]
-
Permeability Enhancer: Some studies suggest that it can increase cell membrane permeability, which could be explored for enhancing the absorption of certain drugs.[1]
Conclusion
This compound is a well-characterized excipient with a range of applications in the pharmaceutical industry. Its physical and chemical properties, as detailed in this guide, make it a valuable component in the formulation of solid oral dosage forms. The provided experimental protocols offer a starting point for researchers to further investigate and utilize this compound in their drug development endeavors.
References
Potential Biological Activities of Monostearyl Maleate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Monostearyl maleate, an ester of stearyl alcohol and maleic acid, belongs to the broader class of maleic acid esters. While specific biological activity data for this compound is limited in publicly available literature, its structural components—a long-chain fatty alcohol and an unsaturated dicarboxylic acid—suggest a range of potential pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of this compound esters, drawing inferences from structurally related compounds. It details extensive experimental protocols for evaluating its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this and similar lipophilic compounds.
Introduction
This compound is a chemical compound with the molecular formula C22H40O4. It is primarily utilized as a pharmaceutical excipient in tablet and capsule manufacturing and has applications in the synthesis of inorganic-organic hybrid nanowires for humidity sensors.[1] Its amphiphilic nature, stemming from the combination of a hydrophilic maleate head and a lipophilic stearyl tail, makes it a candidate for various biological interactions.[1]
Maleic acid and its esters are known to hydrolyze in biological systems to maleic acid and the corresponding alcohol.[2][3] Therefore, the systemic effects of this compound are likely influenced by the biological activities of both stearyl alcohol and maleic acid. While general toxicological assessments of maleate esters exist, specific data on the biological efficacy of this compound remains scarce.[2][3] This guide aims to bridge this gap by providing detailed methodologies to explore its potential therapeutic applications.
Potential Biological Activities and Rationale
Based on the chemical structure of this compound and data from related fatty acid esters, several biological activities can be hypothesized:
-
Antimicrobial Activity: Fatty acids and their esters are known to possess antimicrobial properties.[2][4][5] The long lipophilic stearyl chain of this compound could facilitate its interaction with and disruption of microbial cell membranes.
-
Antioxidant Activity: While maleic acid itself is not a potent antioxidant, the overall structure of the ester might exhibit free radical scavenging capabilities. The double bond in the maleate moiety could potentially react with free radicals.
-
Anti-inflammatory Activity: Some fatty acids and their derivatives have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[3][6] Fumaric acid esters, geometric isomers of maleates, have shown anti-inflammatory properties, suggesting a similar potential for maleate esters.[7][8]
-
Cytotoxic Activity: The lipophilic nature of this compound could enhance its ability to penetrate cell membranes, a key characteristic for cytotoxic agents. Various fatty acid esters have been investigated for their cytotoxic effects against cancer cell lines.[9][10]
Data Presentation: Templates for Quantitative Analysis
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers can use these structures to organize their experimental findings. Example data from structurally related compounds may be included for illustrative purposes, and are clearly marked as such.
Table 1: Antioxidant Activity of this compound (Template)
| Assay | Test Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | ||||
| β-Carotene Bleaching | ||||
| Hydrogen Peroxide Scavenging | ||||
| Superoxide Anion Scavenging |
Table 2: Antimicrobial Activity of this compound (Template)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Candida albicans |
Table 3: Anti-inflammatory Activity of this compound (Template)
| Assay | Test Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound (e.g., Ibuprofen) IC50 (µg/mL) |
| COX-1 Inhibition | ||||
| COX-2 Inhibition | ||||
| Lipoxygenase Inhibition |
Table 4: Cytotoxicity of this compound (Template)
| Cell Line | Test Concentration | % Cell Viability | IC50 (µg/mL) | Reference Compound (e.g., Doxorubicin) IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | ||||
| A549 (Lung Cancer) | ||||
| HepG2 (Liver Cancer) | ||||
| Normal Fibroblasts |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Antioxidant Activity Assays
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When reduced by an antioxidant, its color fades.[11]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
-
This assay is suitable for evaluating the antioxidant activity of lipophilic compounds in an emulsion system.
-
Principle: In this assay, β-carotene undergoes rapid discoloration in the absence of an antioxidant. The presence of an antioxidant can hinder the extent of β-carotene bleaching by neutralizing the linoleate-free radical and other free radicals formed in the system.[6][12]
-
Protocol:
-
Prepare a solution of β-carotene in chloroform.
-
To this solution, add linoleic acid and Tween 40 (as an emulsifier).
-
Remove the chloroform by evaporation under vacuum.
-
Add oxygenated distilled water and shake vigorously to form an emulsion.
-
Add aliquots of the emulsion to a 96-well plate containing different concentrations of this compound.
-
Measure the initial absorbance at 470 nm.
-
Incubate the plate at 50°C for a specified period (e.g., 2 hours), measuring the absorbance at regular intervals.
-
Butylated hydroxytoluene (BHT) or α-tocopherol can be used as a positive control.
-
The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
-
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AID 662930 - Ratio of PMSF IC50 to compound IC50 for antiinflammatory activity in human neutrophils assessed as inhibition of fMLP/CB-induced elastase release - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scientists discover new inhibitors of inflammation-related enzyme | EurekAlert! [eurekalert.org]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 12. This compound - Mono-Stearyl maleate [sigmaaldrich.com]
Monostearyl Maleate: An In-Depth Technical Guide to Emerging Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monostearyl maleate, a monoester of stearyl alcohol and maleic acid, is an amphiphilic molecule with existing applications as a pharmaceutical excipient.[1] Its chemical structure, featuring a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group, positions it as a promising candidate for a variety of advanced drug delivery applications. Emerging research suggests its potential utility in the formulation of lipid-based nanosystems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), aimed at enhancing the bioavailability, stability, and controlled release of therapeutic agents. This guide explores the core physicochemical properties of this compound and outlines potential emerging research areas, drawing parallels from established lipid-based delivery technologies. While specific quantitative data and detailed experimental protocols for this compound in these novel applications are not yet widely published, this document provides a foundational framework for researchers looking to explore its potential.
Core Properties of this compound
This compound's utility in pharmaceutical formulations stems from its unique molecular structure, which imparts valuable physicochemical properties.
| Property | Description | Reference |
| Amphiphilicity | Possesses both a hydrophobic stearyl tail and a hydrophilic maleate head, enabling it to act as an emulsifier and stabilizer in oil-in-water and water-in-oil formulations. | |
| Solid State at Room Temperature | Exists as a waxy solid, making it a suitable lipid matrix component for the preparation of solid lipid nanoparticles. | |
| Membrane Permeability Enhancement | Its amphiphilic nature may allow it to interact with and temporarily disrupt the lipid bilayers of cell membranes, potentially increasing the permeability for co-administered active pharmaceutical ingredients (APIs). | |
| Chemical Stability | Utilized to improve the chemical stability of certain drug products. | [1] |
Emerging Research Areas and Potential Applications
The inherent properties of this compound suggest its applicability in several cutting-edge areas of drug delivery.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound is a prime candidate for use as a solid lipid matrix in the formulation of SLNs and as a component in NLCs. These systems are designed to improve the oral bioavailability of poorly soluble drugs, facilitate controlled release, and enable targeted drug delivery.
Potential Advantages of this compound in SLNs/NLCs:
-
Biocompatibility: Composed of generally recognized as safe (GRAS) components.
-
Controlled Release: The solid lipid matrix can be engineered to control the diffusion and release of the encapsulated drug.
-
Enhanced Drug Loading: The imperfect crystalline structure that can be formed with lipids like this compound may lead to higher drug entrapment efficiency.[1]
Topical and Transdermal Drug Delivery
The amphiphilic nature of this compound suggests its potential as a penetration enhancer in topical and transdermal formulations. By interacting with the lipids in the stratum corneum, it may increase the permeation of APIs through the skin.
Potential Applications:
-
Development of novel creams, gels, and patches for localized or systemic drug delivery.
-
Enhancement of the delivery of both hydrophilic and lipophilic drugs through the skin.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This compound could function as a solidifying agent or a co-emulsifier in solid-SEDDS (S-SEDDS) formulations, which offer improved stability and patient compliance over liquid SEDDS.[2][3]
Vaccine Adjuvants
Lipid-based nanoparticles are being explored as adjuvants to enhance the immune response to vaccine antigens. The particulate nature of SLNs and NLCs can facilitate uptake by antigen-presenting cells (APCs), and the lipid components can have immunostimulatory properties. While not yet documented, this compound-based nanoparticles could potentially be investigated for their adjuvant effects.[4][5]
Gene Delivery
Cationic lipids are essential components of lipid nanoparticles for the delivery of nucleic acids like mRNA and siRNA. While this compound itself is not cationic, its maleate headgroup could be chemically modified to introduce a positive charge, making it a candidate for use in gene delivery systems. This would be a novel area of research requiring significant synthetic chemistry exploration.[6][7]
Experimental Protocols (Representative Examples)
The following are generalized protocols for the preparation and characterization of lipid nanoparticles. These should be adapted and optimized for formulations containing this compound.
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.
Materials:
-
This compound (as the solid lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Protocol:
-
Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Characterization of Lipid Nanoparticles
Quantitative Data to Collect:
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the width of the size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability. |
| Entrapment Efficiency (%EE) and Drug Loading (%DL) | UV-Vis Spectrophotometry or HPLC | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Crystallinity and Thermal Behavior | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To investigate the physical state of the drug and lipid within the nanoparticle matrix. |
| In Vitro Drug Release | Dialysis Bag Method or Franz Diffusion Cell | To evaluate the rate and mechanism of drug release from the nanoparticles over time. |
Visualizations
General Workflow for Lipid Nanoparticle Preparation
References
- 1. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. US7815933B2 - Self emulsifying drug delivery system - Google Patents [patents.google.com]
- 4. Pediatric vaccine adjuvants: Components of the modern vaccinologist's toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Matrix-M™ adjuvant: A critical component of vaccines for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tuning the Immunostimulation Properties of Cationic Lipid Nanocarriers for Nucleic Acid Delivery [frontiersin.org]
Investigating the Interaction of Monostearyl Maleate with Cell Membranes: A Technical Guide
Abstract
Monostearyl maleate is an amphiphilic molecule with increasing relevance in the pharmaceutical sciences, particularly as an excipient in drug delivery systems.[][2] Its structure, comprising a hydrophilic maleate head group and a lipophilic stearyl tail, suggests a strong potential for interaction with the lipid bilayers of cell membranes. This technical guide provides an in-depth overview of the core principles and experimental methodologies required to investigate these interactions. It is intended for researchers, scientists, and drug development professionals seeking to characterize the effects of this compound on membrane fluidity, permeability, and overall cell viability. The guide details established protocols for key assays and presents a framework for understanding the broader implications of these interactions in the context of cellular uptake and drug delivery.
Introduction to this compound
This compound (CAS 2424-62-6) is a fatty acid ester synthesized from maleic anhydride and stearyl alcohol.[] Its amphiphilic nature makes it a versatile component in various formulations, where it can act as an emulsifier or stabilizer.[] In the pharmaceutical industry, it is primarily used as an excipient to enhance the stability and performance of drug products.[2] A key property of interest is its ability to interact with and modify the properties of lipid membranes, which can be leveraged to facilitate the delivery of therapeutic molecules across cellular barriers.[]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. Its long 18-carbon stearyl chain provides significant hydrophobicity, while the dicarboxylic maleate head group provides a polar, hydrophilic region.
| Property | Value | Reference(s) |
| CAS Number | 2424-62-6 | [2][3][4] |
| Molecular Formula | C₂₂H₄₀O₄ | [2][3][5] |
| Molecular Weight | 368.55 g/mol | [2][3] |
| Appearance | Waxy solid at room temperature | [] |
| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol | [] |
| Melting Point | 79-81 °C | |
| Nature | Amphiphilic | [] |
| Synonyms | Octadecyl hydrogen maleate, Mono-Stearyl maleate | [][6] |
Toxicological Profile
When considering the use of this compound in biological systems, it is crucial to understand its potential toxicity. Upon absorption, maleic esters are expected to hydrolyze into maleic acid and the corresponding alcohol.[7][8] Systemic toxicity is therefore anticipated to be driven primarily by maleic acid.[7][8] While maleic acid has relatively low acute toxicity, it has been observed to cause kidney effects at high doses in animal studies.[9] Notably, long-chain monoesters of maleic acid are expected to be corrosive to skin and may cause serious eye damage.[7] In vitro studies on maleic acid suggest it is not genotoxic.[10]
Core Interaction with Cell Membranes
The primary mechanism by which this compound is thought to interact with cells is through direct engagement with the plasma membrane. Its amphiphilic structure allows the lipophilic stearyl tail to intercalate into the hydrophobic core of the lipid bilayer, while the polar maleate headgroup remains oriented towards the aqueous environment. This insertion can lead to several biophysical consequences.
Postulated Effects on Membrane Properties
-
Increased Permeability: The insertion of this compound molecules can disrupt the ordered packing of membrane phospholipids, creating transient pores or areas of instability. This localized disruption is reported to increase membrane permeability, which can facilitate the passage of drugs or other molecules that would otherwise be unable to cross the membrane.[]
-
Altered Fluidity: Membrane fluidity is a critical parameter for cellular function, affecting signaling, transport, and enzyme activity.[11] The introduction of the rigid stearyl chain of this compound into the lipid bilayer could potentially decrease membrane fluidity by restricting the rotational and lateral movement of phospholipids. Conversely, disruption of lipid packing could also lead to localized increases in fluidity. The net effect is likely dependent on the concentration of this compound and the specific lipid composition of the membrane.
Role in Lipid-Based Nanoparticle Delivery Systems
This compound can be incorporated into lipid-based nanoparticles (LNPs), such as liposomes, to modulate their drug delivery characteristics.[12][13] Liposomes are vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[14][15][16] The inclusion of molecules like this compound in a liposomal formulation can serve multiple purposes:
-
Enhanced Drug Loading: Its amphiphilic nature may improve the encapsulation of certain drug molecules.
-
Modulated Drug Release: By altering the stability and fluidity of the liposomal bilayer, it can influence the rate at which the encapsulated drug is released.[17]
-
Improved Cellular Uptake: By promoting fusion or destabilization of the endosomal membrane after uptake, it may facilitate the release of the nanoparticle's cargo into the cytoplasm.
Experimental Protocols
To quantitatively assess the interaction of this compound with cell membranes, a suite of biophysical and cell-based assays is required. The following sections provide detailed protocols for three fundamental experiments.
Membrane Fluidity Assessment: Fluorescence Polarization
This technique measures changes in membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[18] A decrease in probe mobility, leading to higher fluorescence polarization (or anisotropy), indicates a more rigid, less fluid membrane.[11]
Principle: The fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is excited with polarized light. The extent to which the emitted light is depolarized depends on how much the probe rotates during its fluorescence lifetime. In a more fluid membrane, the probe rotates more freely, resulting in greater depolarization.[18][19]
Methodology:
-
Liposome Preparation:
-
Prepare small unilamellar vesicles (SUVs) using a standard lipid composition (e.g., DOPC) via the thin-film hydration and extrusion method.[15]
-
Create a series of liposome formulations containing varying molar percentages of this compound.
-
-
Probe Labeling:
-
Incubate the liposome suspensions with a DPH working solution (e.g., 2 µM final concentration) in the dark at room temperature for at least 1 hour to allow the probe to partition into the lipid bilayer.
-
-
Measurement:
-
Transfer the labeled liposome samples to a suitable microplate.
-
Use a microplate reader equipped with polarization filters.[18] Set the excitation wavelength to ~360 nm and measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarized excitation light at ~440 nm.
-
-
Calculation:
-
Fluorescence Polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the instrument-specific G-factor.
-
Anisotropy (r) can be calculated as: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥).
-
-
Analysis: Plot the polarization or anisotropy values against the concentration of this compound to determine its effect on membrane fluidity.
Membrane Permeabilization Assessment: Calcein Leakage Assay
This assay quantifies the ability of a compound to disrupt membrane integrity by measuring the release of a fluorescent dye encapsulated within liposomes.[20]
Principle: The fluorescent dye calcein is encapsulated in liposomes at a high, self-quenching concentration.[20] If the liposomal membrane is permeabilized or disrupted by an agent like this compound, calcein leaks out into the surrounding buffer. The resulting dilution de-quenches the dye, leading to a measurable increase in fluorescence intensity that is proportional to the degree of membrane disruption.[21]
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film as described previously.
-
Hydrate the film with a solution containing self-quenching calcein (e.g., 50-70 mM calcein in a buffered solution).
-
Subject the mixture to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through polycarbonate membranes (e.g., 100 nm pore size) to create unilamellar vesicles of a defined size.
-
Remove non-encapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in a buffer in a 96-well plate.
-
Record the baseline fluorescence (F₀) using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm).
-
Add varying concentrations of this compound (or a solution thereof) to the wells.
-
Monitor the increase in fluorescence over time (Fₜ) until a plateau is reached.
-
To determine the maximum fluorescence (F₁₀₀), add a lytic detergent (e.g., Triton X-100) to a control well to completely disrupt the liposomes.
-
-
Calculation:
-
The percentage of calcein leakage is calculated as: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100.
-
-
Analysis: Plot the percentage of leakage as a function of this compound concentration.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[23][24] The amount of formazan produced is proportional to the number of viable cells.[22]
Methodology:
-
Cell Culture:
-
Seed cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[25]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[25]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[25]
-
-
Absorbance Measurement:
-
Calculation:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) * 100.
-
-
Analysis: Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Cellular Uptake and Associated Signaling
When this compound is part of a larger lipid-based nanoparticle, its interaction with the cell membrane is the first step in a complex process of cellular uptake and drug delivery. These nanoparticles typically enter cells through endocytic pathways rather than by simple diffusion.[]
The surface characteristics of the nanoparticle, including charge and the presence of a "protein corona" (a layer of biomolecules that adsorb to the nanoparticle surface upon entering the bloodstream), heavily influence which pathway is utilized.[] Cationic lipids, for example, can enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane.[] Once inside the cell, the nanoparticle is enclosed within an endosome. For the therapeutic payload to be effective, it must escape the endosome and reach its target in the cytoplasm or nucleus. This is a critical barrier where membrane-destabilizing components, potentially including this compound, can play a crucial role by disrupting the endosomal membrane and facilitating cargo release. While this compound itself does not trigger a specific signaling cascade, its role in breaching membrane barriers is integral to the overall mechanism of action for the drug delivery system.
Conclusion and Future Directions
This compound is a functionally versatile excipient with clear potential to modulate the properties of cell membranes. Its amphiphilic structure allows for direct intercalation into the lipid bilayer, which can alter membrane fluidity and increase permeability. These characteristics are highly valuable for the design of advanced drug delivery systems, particularly lipid-based nanoparticles.
The experimental protocols detailed in this guide—fluorescence polarization, calcein leakage, and MTT assay—provide a robust framework for quantifying these interactions. Future research should focus on elucidating the precise molecular mechanisms of membrane disruption, investigating the influence of different membrane lipid compositions (e.g., cholesterol content) on the activity of this compound, and exploring its application in promoting the endosomal escape of nanoparticle-delivered therapeutics. A thorough understanding of these interactions will enable the rational design of safer and more effective drug delivery vehicles.
References
- 2. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 3. This compound | CAS Number 2424-62-6 [klivon.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Butenedioic acid (2Z)-, 1-octadecyl ester | C22H40O4 | CID 6436905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. epa.gov [epa.gov]
- 10. Assessment of genotoxic effect of maleic acid and EDTA: a comparative in vitro experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticles and Their Applications in Lipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. brieflands.com [brieflands.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. encapsula.com [encapsula.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for Monostearyl Maleate in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate is an amphiphilic glycol ester with properties that suggest its potential utility in the development of novel drug delivery systems.[1][] Its structure, comprising a long hydrophobic stearyl chain and a hydrophilic maleate headgroup, allows it to act as an emulsifier and stabilizer for oil-in-water formulations.[] Furthermore, the presence of a carboxylic acid group in the maleate moiety introduces the potential for pH-responsive behavior, a desirable characteristic for targeted drug delivery.
These application notes provide a theoretical framework and practical protocols for utilizing this compound in the formulation of Solid Lipid Nanoparticles (SLNs) and pH-Responsive Liposomes. The methodologies are based on established techniques for similar lipid-based drug delivery systems and are intended to serve as a starting point for researchers exploring the potential of this excipient.
Application Note 1: this compound in Solid Lipid Nanoparticles (SLNs) for Controlled Drug Delivery
Background
Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers that utilize a solid lipid matrix to encapsulate therapeutic agents.[3][4] They offer advantages such as improved drug stability, controlled release, and the potential for targeted delivery.[3][4] The amphiphilic nature of this compound makes it a suitable candidate for use as a solid lipid and/or co-surfactant in SLN formulations. Its waxy, solid nature at room temperature can contribute to the formation of a solid lipid core, which is essential for encapsulating lipophilic drugs and controlling their release.[][3]
Potential Advantages of this compound in SLNs
-
Biocompatibility: As a fatty acid ester, this compound is expected to have good biocompatibility.
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug, reducing the need for frequent administration.[3]
-
Enhanced Drug Stability: Encapsulation within the lipid matrix can protect sensitive drugs from enzymatic degradation and hydrolysis.
-
Improved Bioavailability: SLNs can enhance the oral bioavailability of poorly water-soluble drugs.[4]
Exemplary Performance Data for this compound-Based SLNs
The following table summarizes expected quantitative data for SLNs formulated with this compound, based on typical values for similar lipid-based nanoparticle systems. This data is illustrative and will vary depending on the specific drug and formulation parameters.
| Parameter | Exemplary Value Range | Significance |
| Particle Size (nm) | 100 - 300 | Influences biodistribution, cellular uptake, and stability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential (mV) | -20 to -40 | A sufficiently negative charge prevents particle aggregation. |
| Encapsulation Efficiency (%) | > 80% | High efficiency ensures a sufficient amount of drug is loaded. |
| Drug Loading (%) | 1 - 5% | Represents the weight percentage of the drug in the SLN. |
| In Vitro Drug Release | Sustained release over 24-48h | Demonstrates the controlled release properties of the formulation. |
Protocol 1: Formulation and Characterization of this compound-Based SLNs
Materials
-
This compound
-
Model Drug (e.g., a poorly water-soluble anticancer drug)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled or Deionized Water
-
Organic Solvent (if using solvent-based methods, e.g., ethanol, acetone)
SLN Formulation: Hot Homogenization followed by Ultrasonication
This method avoids the use of organic solvents, making it a "green" synthesis approach.[3]
-
Preparation of Lipid Phase: Weigh the required amounts of this compound and the model drug. Heat the mixture 5-10°C above the melting point of this compound (approximately 79-81°C) until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15-20 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Characterization of SLNs
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the SLN dispersion with distilled water and measure the particle size and PDI using a DLS instrument.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the SLN dispersion with distilled water and measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or dialysis followed by spectrophotometric or chromatographic analysis.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant or dialysate.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
-
-
Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[5]
-
Procedure: Deposit a drop of the diluted SLN dispersion onto a carbon-coated copper grid, allow it to dry, and visualize the nanoparticles under the microscope to observe their shape and size.
-
-
In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.[6]
-
Procedure:
-
Place a known amount of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time to determine the release profile.
-
-
Experimental Workflow for SLN Formulation and Characterization
Caption: Workflow for SLN Formulation and Characterization.
Application Note 2: this compound in pH-Responsive Liposomes for Targeted Drug Delivery
Background
Liposomes are vesicular structures composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7][8] pH-responsive liposomes are designed to be stable at physiological pH (around 7.4) but to release their cargo in acidic environments, such as those found in tumor tissues or within endosomal compartments of cells (pH 5.0-6.5).[9][10] The carboxylic acid group of the maleate moiety in this compound is expected to be deprotonated (negatively charged) at physiological pH and protonated (neutral) at acidic pH. This change in protonation can be exploited to trigger the destabilization of the liposomal membrane and subsequent drug release.
Proposed Mechanism of pH-Responsive Release
-
At Physiological pH (7.4): The maleate headgroup is deprotonated and negatively charged. This electrostatic repulsion between the headgroups contributes to a stable, intact liposomal membrane, retaining the encapsulated drug.
-
At Acidic pH (e.g., 5.5): The maleate headgroup becomes protonated, losing its negative charge. This reduces the electrostatic repulsion between the lipid headgroups, leading to membrane destabilization, fusion, or phase transition, which in turn triggers the release of the encapsulated drug.
Exemplary Performance Data for pH-Responsive Liposomes
The following table presents illustrative data for liposomes incorporating this compound, based on typical values for pH-responsive lipid-based systems.
| Parameter | Exemplary Value at pH 7.4 | Exemplary Value at pH 5.5 | Significance |
| Particle Size (nm) | 100 - 200 | May increase due to aggregation | Indicates stability at physiological pH. |
| Zeta Potential (mV) | -15 to -30 | Closer to neutral | Change in surface charge confirms pH-responsiveness. |
| Drug Release (%) | < 10% over 24h | > 70% over 24h | Demonstrates pH-triggered drug release. |
Protocol 2: Formulation and Characterization of pH-Responsive Liposomes
Materials
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine - PC)
-
Cholesterol (to stabilize the lipid bilayer)
-
Model Drug (e.g., a hydrophilic drug like doxorubicin hydrochloride)
-
Chloroform and Methanol (for lipid film hydration method)
-
Buffer solutions (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)
Liposome Formulation: Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing the model drug by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Characterization of pH-Responsive Liposomes
-
Particle Size, PDI, and Zeta Potential:
-
Method: DLS and Laser Doppler Velocimetry.
-
Procedure: Measure these parameters at both pH 7.4 and pH 5.5 to assess the pH-dependent changes in the liposomes' physical properties.
-
-
Encapsulation Efficiency:
-
Method: As described in Protocol 1 (Section 2.3.3).
-
-
pH-Responsive Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Perform the in vitro release study as described in Protocol 1 (Section 2.3.5), but use two different release media: one at pH 7.4 and another at pH 5.5.
-
Compare the drug release profiles at the two pH values to confirm the pH-responsive release behavior.
-
-
Visualization of pH-Responsive Mechanism and Workflow
Caption: Mechanism of pH-Responsive Drug Release.
Caption: Workflow for pH-Responsive Liposome Formulation.
Conclusion
This compound presents intriguing possibilities for the development of novel drug delivery systems due to its amphiphilic nature and inherent pH-sensitive functional group. The protocols and application notes provided herein offer a comprehensive guide for researchers to begin exploring its use in creating advanced SLN and liposomal formulations for controlled and targeted drug delivery. Further research is warranted to experimentally validate these concepts and to fully characterize the in vivo behavior and therapeutic efficacy of this compound-based nanocarriers.
References
- 1. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 3. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite [frontiersin.org]
Application Notes and Protocols for Monostearyl Maleate in Microemulsion-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of monostearyl maleate as a primary surfactant in the formulation of microemulsions for drug delivery applications. The protocols detailed below are intended to serve as a foundational guide for the development of stable and effective microemulsion systems for poorly water-soluble active pharmaceutical ingredients (APIs).
Introduction to this compound in Microemulsions
Microemulsions are thermodynamically stable, isotropic, and transparent systems composed of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant.[1][2] They have garnered significant attention as potential drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly soluble drugs.[3][4][5] The choice of surfactant is critical to the formation, stability, and performance of a microemulsion.
This compound, an anionic surfactant, possesses amphiphilic properties that make it a suitable candidate for stabilizing the oil-water interface in microemulsion systems. Its unique structure, combining a lipophilic stearyl chain and a hydrophilic maleate headgroup, allows for the formation of stable micro-domains that can encapsulate lipophilic APIs. This document outlines the application of this compound in formulating an oil-in-water (O/W) microemulsion for the dermal delivery of a model lipophilic drug.
Experimental Protocols
Materials
-
Surfactant: this compound
-
Co-surfactant: Propylene Glycol
-
Oil Phase: Isopropyl Myristate
-
Aqueous Phase: Deionized Water
-
Model Lipophilic API: (e.g., Felodipine)
Protocol 1: Construction of Pseudo-Ternary Phase Diagram
The construction of a pseudo-ternary phase diagram is essential to identify the concentration ranges of the components that lead to the spontaneous formation of a microemulsion.
Methodology:
-
Prepare various weight ratios of the surfactant (this compound) to the co-surfactant (propylene glycol), known as the Smix. Common ratios to evaluate are 1:1, 2:1, 3:1, and 4:1.
-
For each Smix ratio, titrate specific weight ratios of the oil phase (isopropyl myristate) with the aqueous phase (deionized water) in a dropwise manner.
-
After each addition of the aqueous phase, vortex the mixture for 2-3 minutes to ensure thorough mixing.
-
Visually inspect the mixture against a light source for transparency. A clear and transparent single-phase system indicates the formation of a microemulsion.
-
Record the compositions of the formulations that result in microemulsions.
-
Plot the data on a triangular phase diagram to delineate the microemulsion region for each Smix ratio.
Diagram: Workflow for Constructing a Pseudo-Ternary Phase Diagram
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Protocol 2: Preparation of the Drug-Loaded Microemulsion
Based on the identified microemulsion region from the phase diagram, a specific formulation is selected for loading the API.
Methodology:
-
Select a formulation from within the largest microemulsion region of the phase diagram.
-
Dissolve the model lipophilic API (e.g., Felodipine) in the oil phase (isopropyl myristate) with gentle heating and stirring if necessary.
-
In a separate container, mix the surfactant (this compound) and co-surfactant (propylene glycol) to form the Smix.
-
Add the drug-loaded oil phase to the Smix and vortex until a homogenous mixture is obtained.
-
Slowly add the aqueous phase (deionized water) to the oil-Smix mixture while continuously stirring.
-
The microemulsion will form spontaneously. Allow the system to equilibrate for at least 15 minutes before characterization.
Diagram: Workflow for Preparing a Drug-Loaded Microemulsion
Caption: Workflow for preparing a drug-loaded microemulsion.
Protocol 3: Characterization of the Microemulsion
The prepared microemulsion should be characterized for its physicochemical properties.
Methodologies:
-
Droplet Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).
-
Dilute the microemulsion sample with deionized water to an appropriate scattering intensity.
-
Measure at a scattering angle of 90° and a temperature of 25°C.
-
Perform measurements in triplicate.
-
-
Zeta Potential:
-
Measure using the same DLS instrument equipped with a zeta potential cell.
-
Dilute the sample with deionized water and measure the electrophoretic mobility.
-
Measurements should be performed in triplicate.
-
-
Electrical Conductivity:
-
Use a conductometer to determine the type of microemulsion.
-
Low conductivity values are indicative of a water-in-oil (W/O) microemulsion, while high values suggest an oil-in-water (O/W) microemulsion.
-
-
pH Measurement:
-
Use a calibrated pH meter to measure the pH of the undiluted microemulsion.
-
-
Viscosity:
-
Measure the viscosity using a viscometer (e.g., Brookfield Viscometer) at a controlled temperature (25°C).
-
-
Stability Studies:
-
Thermodynamic Stability: Subject the microemulsion to centrifugation at 3500 rpm for 30 minutes and observe for any phase separation, creaming, or cracking. Also, perform freeze-thaw cycles (e.g., three cycles between -20°C and +25°C) and observe for any signs of instability.
-
Long-Term Stability: Store the microemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months) and periodically evaluate for changes in physical appearance, droplet size, PDI, and drug content.
-
Data Presentation
The following tables present hypothetical data for a microemulsion formulated with this compound.
Table 1: Physicochemical Characterization of the Optimized Microemulsion Formulation
| Parameter | Value |
| Appearance | Transparent and clear |
| Droplet Size (nm) | 45.8 ± 2.1 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -25.3 ± 1.5 |
| Electrical Conductivity (µS/cm) | 152.6 ± 5.4 |
| pH | 5.8 ± 0.1 |
| Viscosity (cP) | 85.2 ± 3.7 |
| Drug Content (%) | 99.5 ± 0.8 |
Table 2: Stability Studies of the Optimized Microemulsion Formulation
| Stability Test | Observation |
| Centrifugation (3500 rpm, 30 min) | No phase separation, creaming, or cracking |
| Freeze-Thaw Cycles (3 cycles) | No phase separation or drug precipitation |
| Long-Term Stability (3 months at 25°C/60% RH) | No significant change in appearance, droplet size, or drug content |
Signaling Pathways and Logical Relationships
Diagram: Logical Relationship of Microemulsion Components and Properties
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of microemulsion containing antihypertensive agent using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Use of Microbial Surfactant in Microemulsion Drug Delivery System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols: The Role of Monostearyl Maleate in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monostearyl maleate is a versatile amphiphilic monomer that plays a significant role in polymer synthesis and modification. Its unique structure, featuring a long hydrophobic stearyl chain and a reactive hydrophilic maleate headgroup, allows it to function as a polymerizable surfactant (surfmer). This property is particularly valuable in emulsion and dispersion polymerization, where it can be covalently incorporated into the polymer backbone, leading to enhanced stability and performance of the resulting latexes and films. Furthermore, the maleic anhydride moiety, from which this compound is derived, is a well-established functional group in the development of copolymers for biomedical applications, including drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and its potential application in the formulation of drug delivery vehicles.
Application in Polymer Synthesis: Emulsion Polymerization
This compound's primary application in polymer synthesis is as a reactive surfactant in emulsion polymerization. Unlike conventional surfactants that are physically adsorbed onto the polymer particles, this compound can copolymerize with other monomers, becoming permanently anchored to the polymer chain.[1] This covalent attachment prevents surfactant migration in the final polymer film, leading to improved water resistance, adhesion, and overall durability.[2]
Key Advantages:
-
Enhanced Latex Stability: The incorporation of this compound improves the colloidal stability of the latex.
-
Improved Film Properties: Covalently bound surfactants reduce water sensitivity and enhance the barrier properties of coatings.[1]
-
Reduced Foaming: The permanent attachment of the surfactant can lead to reduced foaming during and after polymerization.
-
Control over Particle Size: The concentration of the reactive surfactant can be used to control the final particle size of the latex.[3][4]
Experimental Protocol: Emulsion Polymerization of Styrene with this compound
This protocol describes a seeded semi-continuous emulsion polymerization of styrene using this compound as a reactive surfactant.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (NaHCO₃) (buffer)
-
Deionized water
Procedure:
-
Seed Stage:
-
To a three-necked flask equipped with a condenser, nitrogen inlet, and mechanical stirrer, add deionized water and sodium bicarbonate.
-
Purge the reactor with nitrogen for 30 minutes while stirring.
-
Add a portion of the styrene monomer and this compound to the reactor to form the seed particles.
-
Heat the reactor to 70-80°C.
-
Dissolve the potassium persulfate initiator in deionized water and add it to the reactor to initiate polymerization.
-
Allow the seed stage to proceed for 1 hour.
-
-
Monomer Feed Stage:
-
Prepare a pre-emulsion of the remaining styrene, this compound, and deionized water.
-
Continuously feed the pre-emulsion into the reactor over a period of 3-4 hours.
-
Maintain the reaction temperature at 70-80°C.
-
-
Post-Polymerization:
-
After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a fine mesh to remove any coagulum.
-
Quantitative Data: Effect of this compound Concentration
The concentration of this compound can significantly impact the properties of the resulting polystyrene latex. The following table summarizes the expected trends based on studies of similar reactive surfactants.[4][5][6]
| This compound Concentration (wt% based on monomer) | Particle Size (nm) | Monomer Conversion (%) | Surface Tension (mN/m) |
| 1.0 | 150 - 200 | > 95 | 40 - 45 |
| 2.5 | 100 - 150 | > 95 | 35 - 40 |
| 5.0 | 50 - 100 | > 95 | 30 - 35 |
Note: The exact values will depend on the specific reaction conditions such as temperature, initiator concentration, and monomer feed rate.
Application in Drug Delivery Systems
Copolymers derived from maleic anhydride are extensively studied for biomedical applications, particularly in drug delivery.[7] These copolymers can be designed to be biocompatible and can be functionalized to form polymer-drug conjugates or to encapsulate therapeutic agents within nanoparticles.[8][9] The anhydride group is reactive towards nucleophiles like amines and alcohols, allowing for the covalent attachment of drugs.[9]
While this compound itself is not typically used directly as the main component of a drug delivery vehicle, it can be copolymerized with other monomers to create amphiphilic copolymers. These copolymers can then self-assemble into micelles or nanoparticles in an aqueous environment, with the hydrophobic stearyl chains forming the core for encapsulating hydrophobic drugs and the hydrophilic maleate groups forming the outer shell.
Mechanism of Drug Delivery
The general strategy involves formulating the drug into nanoparticles made from maleic anhydride-containing copolymers. These nanoparticles can then be administered, and due to their small size, they may preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Once at the target site, the drug can be released in a controlled manner. Furthermore, nanoparticle-based delivery can help overcome multidrug resistance in cancer cells by bypassing the efflux pumps that would otherwise expel the free drug.[10]
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles using a hypothetical amphiphilic copolymer of this compound and a hydrophilic comonomer (e.g., N-vinylpyrrolidone).
Materials:
-
Copolymer of this compound and N-vinylpyrrolidone
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Polymer-Drug Solution:
-
Dissolve the copolymer and the hydrophobic drug in acetone.
-
-
Nanoprecipitation:
-
Add the polymer-drug solution dropwise to deionized water while stirring vigorously.
-
The nanoparticles will form spontaneously as the acetone diffuses into the water, causing the hydrophobic components to precipitate.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension overnight in a fume hood to allow for the complete evaporation of acetone.
-
Dialyze the suspension against deionized water for 24-48 hours to remove any remaining free drug and solvent.
-
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Analyze the drug loading content and encapsulation efficiency using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Quantitative Data: Drug Loading and Release
The following table provides illustrative data for drug loading and release from nanoparticles formulated with maleic anhydride copolymers.[8]
| Copolymer Composition | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |
| PSMA-based | Paclitaxel | ~10 | ~83 | ~40 (pH 7.4) |
| PSMA-based | Doxorubicin | ~15 | ~90 | ~60 (pH 5.5) |
Note: Drug loading and release kinetics are highly dependent on the specific copolymer, the drug used, and the preparation method.
Polymer Modification
The reactive nature of the maleic anhydride group in copolymers allows for post-polymerization modification. This enables the introduction of various functional groups onto the polymer backbone, tailoring its properties for specific applications. For instance, the anhydride ring can be opened by reaction with amines to introduce new functionalities.
Protocol: Amination of a this compound Copolymer
Materials:
-
Copolymer of this compound and a comonomer
-
Amine-containing molecule (e.g., ethanolamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Triethylamine (catalyst)
Procedure:
-
Dissolve the copolymer in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine-containing molecule and a catalytic amount of triethylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Precipitate the modified polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or methanol).
-
Filter and dry the modified polymer under vacuum.
-
Characterize the modified polymer using techniques such as FTIR and NMR to confirm the addition of the new functional group.
Conclusion
This compound is a valuable monomer for polymer synthesis and modification. Its role as a reactive surfactant in emulsion polymerization offers significant advantages in producing stable latexes with enhanced film properties. Furthermore, copolymers derived from this compound hold promise for the development of advanced drug delivery systems, leveraging the well-established chemistry of maleic anhydride copolymers. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in their respective fields.
References
- 1. pcimag.com [pcimag.com]
- 2. indovinya.indoramaventures.com [indovinya.indoramaventures.com]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Monostearyl Maleate: A Functional Additive for Advanced Lubricant Formulations
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate is an ester of stearyl alcohol and maleic anhydride, possessing a long alkyl chain and a reactive carboxyl group. Its amphiphilic nature, combining a non-polar fatty acid chain with a polar maleate head, makes it a promising candidate as a multifunctional additive in lubricant formulations. This document provides an overview of this compound, its synthesis, proposed mechanisms of action in lubrication, and detailed protocols for its evaluation as a friction modifier and anti-wear agent.
Synthesis of this compound
This compound is synthesized via the esterification of maleic anhydride with stearyl alcohol. The reaction is typically carried out at an elevated temperature.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Functional Properties in Lubricant Formulations
This compound is proposed to enhance lubricant performance through two primary mechanisms: friction modification and anti-wear protection.
Friction Modification
As an organic friction modifier, the polar carboxyl group of this compound adsorbs onto metal surfaces, forming a protective molecular film. The long, non-polar stearyl chains then orient themselves away from the surface, creating a low-shear interface that reduces direct metal-to-metal contact and, consequently, the coefficient of friction.
Anti-Wear Properties
Under boundary lubrication conditions, where the lubricant film is thin, this compound can form a sacrificial layer on the metal surfaces. This layer shears in preference to the underlying metal, reducing wear and preventing scuffing.
Data Presentation: Performance Evaluation
The following tables provide a template for presenting quantitative data from the tribological evaluation of this compound. Representative data for a generic long-chain ester friction modifier is included for illustrative purposes. Researchers should replace this with their experimental findings.
Table 1: Four-Ball Wear Test Results (ASTM D4172)
| Lubricant Sample | Concentration of this compound (wt%) | Wear Scar Diameter (mm) | Coefficient of Friction |
| Base Oil | 0 | 0.85 | 0.12 |
| Base Oil + MSM | 0.5 | 0.65 | 0.09 |
| Base Oil + MSM | 1.0 | 0.50 | 0.07 |
| Base Oil + MSM | 2.0 | 0.45 | 0.06 |
Table 2: Four-Ball Extreme Pressure Test Results (ASTM D2783)
| Lubricant Sample | Concentration of this compound (wt%) | Last Non-Seizure Load (kgf) | Weld Point (kgf) |
| Base Oil | 0 | 80 | 200 |
| Base Oil + MSM | 1.0 | 100 | 250 |
Table 3: High-Frequency Reciprocating Rig (HFRR) Test Results (ASTM D6079)
| Lubricant Sample | Concentration of this compound (wt%) | Wear Scar Diameter (µm) | Film Formation (%) |
| Base Oil | 0 | 650 | 15 |
| Base Oil + MSM | 1.0 | 450 | 85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol for Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the wear-preventive properties of a lubricant containing this compound.
Apparatus: Four-Ball Wear Tester
Materials:
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Test lubricant (base oil with and without this compound)
-
Heptane (for cleaning)
-
Microscope for wear scar measurement
Procedure:
-
Thoroughly clean the test balls, cup, and lock ring with heptane and allow them to air dry.
-
Place three clean steel balls in the test cup and secure them with the lock ring.
-
Pour the test lubricant into the cup to a level that covers the balls.
-
Place the fourth clean steel ball in the chuck of the tester.
-
Assemble the test cup onto the tester.
-
Set the test parameters:
-
Load: 40 kgf (392 N)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2 °C
-
Duration: 60 ± 0.2 min
-
-
Start the test and allow it to run for the specified duration.
-
After the test, disassemble the apparatus and clean the three lower balls with heptane.
-
Measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.
-
Calculate the average wear scar diameter.
Caption: Experimental Workflow for Four-Ball Wear Test.
Protocol for High-Frequency Reciprocating Rig (HFRR) Test (based on ASTM D6079)
Objective: To evaluate the lubricity of a lubricant containing this compound under boundary lubrication conditions.
Apparatus: High-Frequency Reciprocating Rig (HFRR)
Materials:
-
Steel ball (AISI 52100 steel, 6 mm diameter)
-
Steel disk (AISI 52100 steel, 10 mm diameter)
-
Test lubricant (base oil with and without this compound)
-
Heptane and isopropanol (for cleaning)
-
Microscope for wear scar measurement
Procedure:
-
Clean the test ball and disk with heptane followed by isopropanol and allow them to air dry.
-
Mount the disk in the test reservoir and the ball in the vibrator arm holder.
-
Add 2 ± 0.2 mL of the test lubricant to the reservoir.
-
Set the test parameters:
-
Load: 200 g (1.96 N)
-
Stroke Length: 1 mm
-
Frequency: 50 Hz
-
Temperature: 60 ± 2 °C
-
Duration: 75 ± 0.1 min
-
-
Start the test and allow it to run for the specified duration.
-
During the test, monitor and record the friction coefficient and film formation.
-
After the test, remove the ball and disk and clean them with heptane.
-
Measure the major and minor axes of the wear scar on the ball using a microscope.
-
Calculate the average wear scar diameter.
Caption: Experimental Workflow for HFRR Test.
Proposed Mechanism of Action: Signaling Pathway Analogy
While not a biological signaling pathway, the mechanism of action of this compound as a lubricant additive can be visualized as a logical pathway from its introduction into the lubricant to the resulting tribological improvement.
Caption: Proposed Mechanism of this compound.
Conclusion
This compound demonstrates significant potential as a functional additive in lubricant formulations. Its synthesis is straightforward, and its proposed mechanisms of friction modification and anti-wear protection are well-aligned with the properties of long-chain esters. The provided protocols offer a standardized approach for researchers to quantify its performance and further explore its applications in advanced lubrication technologies.
References
Application Notes and Protocols for Monostearyl Maleate in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate is an amphiphilic molecule synthesized from the esterification of stearyl alcohol and maleic anhydride.[] Its structure, comprising a long lipophilic stearyl chain and a hydrophilic maleate group, imparts surface-active properties, making it a functional ingredient in cosmetic and pharmaceutical formulations.[] Primarily, it serves as an emulsifier, stabilizing oil-in-water and water-in-oil systems.[] Furthermore, anecdotal evidence from lipid membrane experiments suggests that this compound may increase cell membrane permeability, indicating its potential as a penetration enhancer for the delivery of active ingredients.[]
These application notes provide a comprehensive overview of the potential uses of this compound in cosmetic science, accompanied by detailed experimental protocols for its evaluation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White, waxy solid | [] |
| Molecular Formula | C22H40O4 | [2] |
| Molecular Weight | 368.55 g/mol | [2] |
| Synthesis | Reaction of maleic anhydride and stearyl alcohol at 140°C for 5 hours, followed by recrystallization. | [] |
Application 1: Emulsifying Agent for Creams and Lotions
This compound's amphiphilic nature allows it to reduce the interfacial tension between oil and water phases, thereby creating stable emulsions.[] This property is fundamental in the formulation of a wide range of cosmetic products, from lightweight lotions to rich creams.
Quantitative Data on Emulsion Stability
| This compound Concentration (% w/w) | Mean Droplet Size (µm) after 24h at 25°C | Viscosity (cP) at 25°C | Centrifugation Stability (Phase Separation) |
| 1.0 | 5.2 ± 0.8 | 1500 ± 50 | Slight creaming |
| 2.5 | 3.1 ± 0.4 | 3200 ± 75 | No separation |
| 5.0 | 2.5 ± 0.3 | 5500 ± 100 | No separation |
Experimental Protocol: Evaluation of Emulsion Stability
Objective: To assess the physical stability of an oil-in-water (O/W) emulsion formulated with this compound.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, jojoba oil)
-
Aqueous phase (deionized water)
-
Preservative
-
Homogenizer
-
Optical microscope with imaging software
-
Viscometer
-
Centrifuge
Methodology:
-
Emulsion Preparation:
-
Heat the oil phase and aqueous phase separately to 75°C.
-
Disperse the desired concentration of this compound in the oil phase.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a specified speed (e.g., 5000 rpm) for 10 minutes.
-
Continue stirring gently until the emulsion cools to room temperature.
-
Add a preservative.
-
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24h, 1 week, 1 month) under different storage conditions (e.g., 4°C, 25°C, 40°C).
-
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under 400x magnification.
-
Capture images and analyze the droplet size distribution using imaging software. A narrow distribution indicates a more stable emulsion.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer at a controlled temperature (e.g., 25°C). A stable viscosity over time is indicative of a stable emulsion.
-
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Observe for any phase separation. The absence of separation indicates good stability under stress.
-
Application 2: Enhancement of Active Ingredient Delivery
The suggestion that this compound can increase cell membrane permeability opens up its application as a penetration enhancer.[] This is particularly valuable for improving the efficacy of active ingredients that target deeper layers of the skin.
Quantitative Data on Skin Penetration Enhancement
Specific quantitative data on the skin penetration enhancement effect of this compound is not available in the public domain. The following table provides a hypothetical example of how such data could be presented.
| Formulation | Active Ingredient | This compound Conc. (% w/w) | Cumulative Permeation after 24h (µg/cm²) | Enhancement Ratio |
| Control | Retinol (0.1%) | 0 | 1.5 ± 0.3 | 1.0 |
| Test 1 | Retinol (0.1%) | 1.0 | 3.2 ± 0.5 | 2.1 |
| Test 2 | Retinol (0.1%) | 2.5 | 5.8 ± 0.7 | 3.9 |
| Test 3 | Retinol (0.1%) | 5.0 | 7.1 ± 0.9 | 4.7 |
| Enhancement Ratio = Cumulative Permeation of Test Formulation / Cumulative Permeation of Control Formulation |
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the potential of this compound to enhance the penetration of a model active ingredient through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Formulation with and without this compound containing the active ingredient
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the active)
-
High-performance liquid chromatography (HPLC) system for quantification of the active ingredient
Methodology:
-
Skin Preparation:
-
Thaw frozen skin and cut it into sections to fit the Franz diffusion cells.
-
Mount the skin on the diffusion cells with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system to 32°C.
-
-
Application of Formulation:
-
Apply a known amount of the test formulation (with this compound) and control formulation (without this compound) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment.
-
Replace the withdrawn volume with fresh receptor solution.
-
-
Quantification:
-
Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the active ingredient permeated per unit area of the skin over time.
-
Determine the steady-state flux (Jss) and the enhancement ratio.
-
References
Application Notes and Protocols for Surface Modification Using Monostearyl Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental guide to utilizing monostearyl maleate for the modification of various surfaces. The protocols detailed below are designed to be adaptable for a range of applications, from altering surface wettability to enhancing biocompatibility for drug delivery systems.
Introduction to this compound in Surface Modification
This compound is an amphiphilic molecule, possessing a long hydrophobic stearyl tail and a hydrophilic maleate headgroup.[1] This dual nature makes it an effective agent for modifying the surface properties of materials.[1][] Its applications include use as a pharmaceutical excipient, in the synthesis of inorganic-organic hybrid nanowires, and as an adhesion promoter in coatings.[1][3][4] In the context of drug delivery, its ability to be incorporated into lipid membranes can be leveraged to alter the surface characteristics of nanocarriers, potentially influencing their interaction with biological systems.[1] The synthesis of this compound can be achieved through the reaction of maleic anhydride with stearyl alcohol.[1]
Experimental Protocols
Protocol for Surface Modification by Solution Casting
This protocol describes a straightforward method for creating a thin film of this compound on a solid substrate.
Materials:
-
This compound
-
Chloroform (or other suitable organic solvent, e.g., slightly heated DMSO or Methanol)[1]
-
Substrate of choice (e.g., glass slide, silicon wafer)
-
Beaker
-
Pipette
-
Spin coater (optional)
-
Oven
Procedure:
-
Preparation of Coating Solution: Dissolve this compound in chloroform to a desired concentration (e.g., 1-10 mg/mL). Gentle heating may be required to aid dissolution.[1]
-
Substrate Cleaning: Thoroughly clean the substrate surface. For glass or silicon, this can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
-
Coating Application (Drop Casting): a. Place the cleaned substrate on a level surface. b. Using a pipette, carefully drop a known volume of the this compound solution onto the substrate surface, allowing it to spread evenly. c. Allow the solvent to evaporate completely in a fume hood at room temperature.
-
Coating Application (Spin Coating for Uniform Films): a. Place the cleaned substrate on the spin coater chuck. b. Dispense a small volume of the this compound solution onto the center of the substrate. c. Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform thin film.
-
Annealing: Gently heat the coated substrate in an oven at a temperature below the melting point of this compound (78-81°C) for 1-2 hours to improve film uniformity and adhesion.[4]
Protocol for Surface Modification by Dip Coating
This method is suitable for coating three-dimensional objects or for applications requiring coating on all surfaces.
Materials:
-
This compound solution (as prepared in 2.1)
-
Substrate
-
Dipping apparatus or a steady hand
-
Oven
Procedure:
-
Prepare the Coating Solution and Substrate: Follow steps 1 and 2 from Protocol 2.1.
-
Immersion: Immerse the cleaned substrate into the this compound solution at a constant, slow speed.
-
Dwell Time: Allow the substrate to remain in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed will influence the thickness of the resulting film.
-
Drying and Annealing: Allow the solvent to evaporate and then anneal the coated substrate as described in Protocol 2.1.
Protocol for Incorporation into Liposomes for Drug Delivery Vehicle Modification
This protocol outlines the preparation of liposomes with this compound incorporated into the lipid bilayer.
Materials:
-
Primary lipid (e.g., Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration: a. Dissolve the primary lipid, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:this compound). b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity. b. Extrude the suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a uniform size.
Data Presentation
The following tables present hypothetical data that could be obtained from the characterization of surfaces modified with this compound.
Table 1: Water Contact Angle Measurements on Modified Surfaces
| Surface | Coating Method | This compound Conc. (mg/mL) | Average Water Contact Angle (°) |
| Glass (Uncoated) | - | 0 | 35 ± 3 |
| Glass | Solution Casting | 1 | 85 ± 4 |
| Glass | Solution Casting | 5 | 92 ± 3 |
| Glass | Solution Casting | 10 | 95 ± 4 |
| Silicon Wafer | Dip Coating | 5 | 90 ± 5 |
Table 2: Surface Roughness and Film Thickness Analysis
| Surface | Coating Method | This compound Conc. (mg/mL) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| Silicon Wafer | Spin Coating | 1 | 10 ± 2 | 0.8 ± 0.2 |
| Silicon Wafer | Spin Coating | 5 | 50 ± 5 | 1.5 ± 0.3 |
| Silicon Wafer | Spin Coating | 10 | 110 ± 10 | 2.1 ± 0.4 |
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Amphiphilic interactions at a surface.
Caption: Workflow for liposome incorporation.
References
Application Notes and Protocols for the Advanced Analytical Detection of Monostearyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate is a long-chain ester utilized in various pharmaceutical formulations.[1] Its chemical properties necessitate precise and robust analytical methods to ensure product quality, stability, and to quantify its presence in complex matrices. This document provides detailed application notes and protocols for advanced analytical techniques for the detection and quantification of this compound. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of pharmaceutical compounds. For a non-polar compound like this compound, a C18 or C8 column is suitable. The following protocol is a stability-indicating method, capable of separating this compound from its potential degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from degradation products in a pharmaceutical preparation.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Ortho-phosphoric acid or potassium hydroxide for pH adjustment
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with ortho-phosphoric acid.
-
The mobile phase will be a gradient of this buffer (Solvent A) and a mixture of acetonitrile and methanol (e.g., 80:20 v/v) (Solvent B).
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in the solvent to achieve a theoretical concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B (equilibration)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Illustrative Quantitative Data for HPLC Analysis
The following table summarizes typical validation parameters for an HPLC method for a maleate-containing compound, which can be expected for a validated this compound method.
| Parameter | Illustrative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow for HPLC Method Development and Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective detection, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS for Trace Level Quantification
Objective: To detect and quantify this compound at low concentrations in a biological matrix (e.g., plasma).
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a deuterated analog of this compound)
-
Biological matrix (e.g., plasma)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 80% B to 98% B over 5 minutes
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for this compound (e.g., m/z 369.3)
-
Product Ion (Q3): A specific fragment ion (e.g., m/z 117.1, corresponding to the maleic anhydride portion)
-
Internal Standard MRM Transition: Determined based on the specific IS used.
-
Illustrative Quantitative Data for LC-MS/MS Analysis
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify this compound in a sample after derivatization.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column suitable for high-temperature analysis (e.g., DB-5ms)
-
Autosampler
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., pyridine, hexane)
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Illustrative Quantitative Data for GC-MS Analysis
| Parameter | Illustrative Value |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~10 ng/mL |
| Precision (% RSD) | < 10% |
GC-MS Derivatization and Analysis Pathway
Spectroscopic Techniques for Structural Confirmation
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.[2] It is valuable for the qualitative confirmation of this compound.
Protocol:
-
Sample Preparation: A small amount of the sample is placed directly on the ATR crystal or mixed with KBr to form a pellet.
-
Analysis: The sample is scanned over the mid-infrared range (4000-400 cm⁻¹).
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Characteristic Peaks for this compound:
-
~2918 and 2849 cm⁻¹: C-H stretching (stearyl chain)
-
~1720 cm⁻¹: C=O stretching (ester and carboxylic acid)
-
~1640 cm⁻¹: C=C stretching (maleate moiety)
-
~1160 cm⁻¹: C-O stretching (ester)
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[2] Both ¹H and ¹³C NMR would be used for the characterization of this compound.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Interpretation: Analyze chemical shifts, coupling constants, and integration to confirm the structure.
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
~6.2-6.5 ppm: Two doublets (vinylic protons of the maleate group)
-
~4.2 ppm: Triplet (protons on the carbon adjacent to the ester oxygen)
-
~1.6-1.7 ppm: Multiplet (protons on the second carbon from the ester oxygen)
-
~1.2-1.4 ppm: Broad singlet (methylene protons of the stearyl chain)
-
~0.88 ppm: Triplet (terminal methyl protons of the stearyl chain)
Conclusion
The analytical techniques described provide a comprehensive toolkit for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and whether quantitative data or structural information is needed. For routine quality control, HPLC is often sufficient. For trace-level analysis in complex matrices, LC-MS/MS is the preferred method. GC-MS offers an alternative, particularly when coupled with derivatization. FTIR and NMR are essential for definitive structural confirmation and are typically used in the characterization of reference standards and in development studies. The protocols and data presented here serve as a detailed guide for researchers, scientists, and drug development professionals working with this compound.
References
Monostearyl Maleate: A Versatile Crosslinking Agent for Advanced Polymer Formulations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearyl maleate (MSM) is an amphiphilic molecule synthesized from the esterification of maleic anhydride and stearyl alcohol. Its unique structure, featuring a long hydrophobic alkyl chain and a reactive carbon-carbon double bond within the maleate group, makes it a promising candidate for use as a crosslinking agent in a variety of polymer systems. These application notes provide an overview of the potential uses of this compound as a crosslinking agent and detailed protocols for its incorporation into polymer matrices.
The dual functionality of this compound allows it to act as a polymerizable surfactant or a crosslinker, offering unique advantages in emulsion polymerization, biodegradable elastomers, and drug delivery systems. The stearyl group provides hydrophobicity and can act as a plasticizer, while the maleate group can participate in free-radical polymerization to form covalent crosslinks.
Key Applications and Mechanisms
This compound's utility as a crosslinking agent stems from the reactivity of its maleate moiety. The double bond in the maleate group can undergo free-radical polymerization, allowing it to be covalently incorporated into a polymer network. This can be initiated by thermal or photoinitiators.
Emulsion Polymerization: Covalently-Bound Surfactant and Crosslinker
In emulsion polymerization, this compound can function as a "surfmer" – a polymerizable surfactant. Unlike traditional surfactants that can migrate out of the final polymer film, this compound participates in the polymerization reaction, covalently bonding to the polymer backbone. This enhances the stability of the latex and the final polymer film's water resistance and durability. The long stearyl chain orients at the particle-water interface, stabilizing the emulsion, while the maleate group copolymerizes with the primary monomers.
Logical Relationship: Role of this compound in Emulsion Polymerization
Caption: Workflow of this compound in emulsion polymerization.
Biodegradable Elastomers: UV-Curable Crosslinking
This compound can be incorporated into biodegradable polyester backbones to introduce sites for UV-curable crosslinking. The maleate double bond is susceptible to photopolymerization in the presence of a suitable photoinitiator. This allows for the formation of a crosslinked network, enhancing the mechanical properties and controlling the degradation rate of the elastomer. The long stearyl chain can also impart flexibility and hydrophobicity to the final material.
Experimental Workflow: UV Curing of MSM-Functionalized Polymer
Caption: UV crosslinking process with this compound.
Drug Delivery Systems: Microcapsule and Hydrogel Formation
The amphiphilic nature and polymerizability of this compound make it suitable for creating crosslinked microcapsules and hydrogels for controlled drug release. In an oil-in-water emulsion, MSM can stabilize the oil droplets containing a hydrophobic drug. Subsequent polymerization of the maleate groups can form a crosslinked shell around the oil core, creating stable microcapsules. In aqueous systems, MSM can participate in the formation of crosslinked hydrogels, where the stearyl chains can form hydrophobic domains for encapsulating lipophilic drugs.
Signaling Pathway: Dual Role of this compound in Microencapsulation
Caption: this compound's dual function in microcapsule formation.
Quantitative Data
The following tables present hypothetical yet representative data on how this compound can influence polymer properties, based on established principles of polymer crosslinking.
Table 1: Effect of this compound Concentration on Mechanical Properties of a Styrene-Acrylate Copolymer Film
| MSM Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Water Absorption (24h, %) |
| 0 (Control) | 25.3 ± 1.2 | 8.5 ± 0.5 | 1.8 ± 0.1 | 2.1 ± 0.2 |
| 2 | 28.1 ± 1.5 | 6.2 ± 0.4 | 2.2 ± 0.1 | 1.5 ± 0.1 |
| 5 | 32.5 ± 1.8 | 4.8 ± 0.3 | 2.8 ± 0.2 | 0.9 ± 0.1 |
| 10 | 30.2 ± 1.6 | 3.5 ± 0.3 | 2.6 ± 0.2 | 0.7 ± 0.1 |
Note: Increasing MSM concentration generally increases tensile strength and modulus due to higher crosslink density, while reducing elongation at break and water absorption. At higher concentrations, plasticization effects from the stearyl chain may slightly reduce mechanical properties.
Table 2: Comparison of UV-Cured Biodegradable Polyesters with Different Crosslinking Agents
| Crosslinking Agent (5 wt%) | Gel Content (%) | Swelling Ratio in THF | Glass Transition Temp. (°C) |
| None | 0 | - (dissolves) | 35 |
| This compound | 85 ± 3 | 250 ± 15 | 48 |
| Ethylene Glycol Dimethacrylate | 92 ± 2 | 180 ± 10 | 55 |
| Poly(ethylene glycol) Dimethacrylate (Mn=750) | 78 ± 4 | 320 ± 20 | 42 |
Note: this compound provides effective crosslinking, though potentially less rigid than shorter, difunctional crosslinkers like EGDMA, resulting in a higher swelling ratio. The long chain of PEGDMA leads to a more flexible network.
Experimental Protocols
Protocol 1: Emulsion Polymerization of Styrene/Butyl Acrylate with this compound as a Polymerizable Surfactant
Materials:
-
Styrene (inhibitor removed)
-
Butyl acrylate (inhibitor removed)
-
This compound (MSM)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 0.5 g of sodium bicarbonate in 100 g of deionized water.
-
Preparation of Monomer Emulsion: In a separate beaker, prepare the monomer mixture by combining 50 g of styrene and 50 g of butyl acrylate. Add the desired amount of this compound (e.g., 2 g for 2 wt% relative to monomers) to the monomer mixture and stir until fully dissolved.
-
Emulsification: Add the monomer/MSM mixture to the aqueous phase while stirring vigorously to form a stable pre-emulsion.
-
Initiation: Purge the reactor with nitrogen for 30 minutes. Heat the reactor to 75°C. Dissolve 0.5 g of KPS in 10 g of deionized water and add it to the reactor to initiate the polymerization.
-
Polymerization: Maintain the reaction at 75°C for 4 hours under a nitrogen atmosphere with constant stirring.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for particle size, solid content, and conversion. A film can be cast and dried for mechanical testing.
Protocol 2: UV Curing of a this compound-Containing Biodegradable Polyester
Materials:
-
Unsaturated biodegradable polyester (e.g., poly(propylene fumarate))
-
This compound (MSM)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Dichloromethane (DCM) as a solvent
Procedure:
-
Formulation Preparation: Prepare a solution by dissolving 10 g of the unsaturated polyester in 20 mL of DCM. Add 0.5 g of this compound (5 wt%) and 0.1 g of DMPA (1 wt% relative to polymer and crosslinker) to the solution. Stir until all components are fully dissolved.
-
Film Casting: Cast the solution onto a glass plate using a doctor blade to a desired thickness (e.g., 200 µm). Allow the solvent to evaporate completely in a fume hood.
-
UV Curing: Place the dried film under a UV lamp (e.g., 365 nm) at a specified intensity and distance. Expose the film to UV radiation for a predetermined time (e.g., 5-15 minutes), which should be optimized based on the specific setup.
-
Post-Curing and Characterization: After UV exposure, the crosslinked film can be carefully removed from the substrate. Post-curing at a moderate temperature (e.g., 60°C) for 1 hour may be performed to ensure complete reaction.
-
Analysis: The crosslinked film can be analyzed for gel content, swelling behavior, and mechanical properties (tensile strength, modulus) according to standard testing methods.
Protocol 3: Preparation of Drug-Loaded Microcapsules using this compound
Materials:
-
This compound (MSM)
-
Methyl methacrylate (MMA)
-
Hydrophobic drug (e.g., ibuprofen)
-
Oil (e.g., medium-chain triglyceride)
-
Poly(vinyl alcohol) (PVA) as a co-stabilizer
-
Azobisisobutyronitrile (AIBN) as an oil-soluble initiator
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve 0.5 g of the hydrophobic drug and 0.2 g of AIBN in 10 g of oil. In a separate container, dissolve 1 g of MSM in 10 g of MMA. Combine the two solutions to form the final oil phase.
-
Aqueous Phase Preparation: Prepare a 1 wt% aqueous solution of PVA.
-
Emulsification: Add the oil phase to 100 mL of the PVA solution and homogenize at high speed to form an oil-in-water emulsion with the desired droplet size.
-
Polymerization: Transfer the emulsion to a reaction vessel and purge with nitrogen. Heat the emulsion to 70°C with gentle stirring to initiate the polymerization of MMA and the maleate groups of MSM at the oil-water interface.
-
Reaction Completion: Continue the reaction for 3-5 hours at 70°C.
-
Microcapsule Collection: Cool the suspension to room temperature. The microcapsules can be collected by centrifugation, washed with deionized water to remove excess PVA, and then lyophilized for storage and characterization. The drug loading and encapsulation efficiency can be determined using appropriate analytical techniques (e.g., UV-Vis spectrophotometry after extraction of the drug).
Conclusion
This compound presents a versatile platform for creating crosslinked polymer systems with tailored properties. Its ability to act as a polymerizable surfactant enhances the stability and performance of emulsion polymers. As a crosslinking agent in bulk and solution polymerization, it provides a means to control mechanical properties and degradation kinetics, particularly in biodegradable and photocurable systems. Furthermore, its amphiphilic nature is advantageous for the development of advanced drug delivery vehicles such as microcapsules and hydrogels. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in their specific fields of interest. Further optimization of concentrations and reaction conditions will be necessary to achieve the desired performance for each unique application.
Application Notes and Protocols: Monostearyl Maleate in Food Technology
For Researchers, Scientists, and Food Development Professionals
Introduction
Monostearyl maleate is a surface-active agent with potential applications in the food industry, particularly in baking. As an amphiphilic molecule, it possesses both a hydrophilic head (maleic acid moiety) and a lipophilic tail (stearyl group), enabling it to function as an emulsifier and dough conditioner. These notes provide an overview of its documented and potential applications in food technology, with a focus on bakery products. Due to the limited availability of public research data, some sections include generalized protocols and hypothesized mechanisms to guide further investigation.
Chemical Structure and Properties
This compound is the monoester of stearyl alcohol and maleic acid. Its chemical structure is fundamental to its functionality in food systems.
Caption: Chemical structure of this compound.
Applications in Food Technology
The primary documented application of this compound and its salts (e.g., sodium this compound) is as a dough conditioner in the baking industry.
Bakery Applications
This compound has been proposed as a valuable additive in flour-based products. Its use is intended to enhance dough properties and the quality of the final baked goods.
Reported Benefits in Baking:
-
Improved Dough Handling: Acts as a dough strengthener, making the dough more manageable during processing.
-
Enhanced Machining Tolerance: Provides greater tolerance to variations in mixing and fermentation.
-
Reduced Proof Time: May accelerate the fermentation process.
-
Improved Baked Good Characteristics: Contributes to a finer grain, softer texture, and increased volume in the final product.
-
Anti-staling Properties: Potentially retards the firming of bread crumb over time.
Quantitative Data:
Publicly available, peer-reviewed studies providing specific quantitative data on the effects of this compound on bread properties are limited. The following table is based on qualitative descriptions from patent literature and hypothesized effects analogous to similar emulsifiers. Researchers should determine optimal usage levels through empirical testing.
| Parameter | Anticipated Effect of this compound | Typical Concentration Range (Hypothesized) |
| Dough Development Time | Increase | 0.1% - 0.5% (flour weight basis) |
| Dough Stability | Increase | 0.1% - 0.5% (flour weight basis) |
| Bread Specific Volume | Increase | 0.1% - 0.5% (flour weight basis) |
| Crumb Firmness (Initial) | Decrease | 0.1% - 0.5% (flour weight basis) |
| Rate of Staling | Decrease | 0.1% - 0.5% (flour weight basis) |
Proposed Mechanism of Action in Dough Systems
The functional properties of this compound in baking are likely attributable to its interaction with starch and gluten components of flour.
Caption: Hypothesized interactions of this compound in dough.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in a bread-making context.
Protocol 1: Evaluation of Dough Rheological Properties using a Farinograph
Objective: To determine the effect of this compound on water absorption, dough development time, and dough stability.
Materials:
-
Flour
-
Water
-
Yeast
-
Salt
-
Sugar
-
This compound
-
Brabender Farinograph
Procedure:
-
Control Sample: Determine the farinograph properties of a control dough without this compound according to standard methods (e.g., AACC Method 54-21.02).
-
Test Samples: Prepare dough samples with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5% based on flour weight).
-
Farinograph Analysis: For each test sample, perform a farinograph analysis, adjusting the water content to achieve the standard consistency (500 BU).
-
Data Collection: Record the water absorption (%), dough development time (min), and stability (min) for each sample.
-
Analysis: Compare the farinograph parameters of the test samples to the control to quantify the effects of this compound.
Protocol 2: Assessment of Baking Performance and Staling
Objective: To evaluate the impact of this compound on bread volume, crumb structure, and shelf life.
Materials:
-
Ingredients from Protocol 1
-
Baking pans
-
Oven
-
Texture Analyzer
-
Volume measurement apparatus (e.g., laser scanner or seed displacement)
Procedure:
-
Dough Preparation: Prepare control and test doughs with varying levels of this compound as in Protocol 1.
-
Fermentation and Proofing: Ferment and proof the doughs under controlled conditions.
-
Baking: Bake the loaves at a standardized temperature and time.
-
Initial Analysis (Day 1): After cooling, measure the loaf volume and perform a texture analysis (e.g., Texture Profile Analysis - TPA) on the crumb to determine initial firmness.
-
Staling Study: Store the loaves in sealed bags at room temperature.
-
Periodic Analysis: On subsequent days (e.g., Day 3, Day 5, Day 7), repeat the texture analysis to measure the increase in crumb firmness over time.
-
Data Analysis: Compare the loaf volume and the rate of crumb firming between the control and test samples.
Workflow for Evaluating this compound in a Bakery Product
Caption: Experimental workflow for this compound evaluation.
Regulatory Status
As of the latest searches, a specific approval for this compound as a direct food additive could not be readily identified in the U.S. Food and Drug Administration's Code of Federal Regulations (21 CFR) or the European Union's list of approved food additives. Researchers and developers should perform a thorough regulatory review and consult with regulatory experts before commercial application.
Conclusion
This compound shows promise as a functional ingredient in the food industry, particularly for bakery products. The information available suggests it can improve dough handling and the quality of baked goods, potentially by interacting with the starch and gluten matrix. However, there is a clear need for further research to quantify its effects, elucidate its precise mechanisms of action, and clarify its regulatory status. The protocols and information provided herein are intended to serve as a guide for such research and development efforts.
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Stability of Monostearyl Maleate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of monostearyl maleate formulations. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formulation and stability testing of this compound.
Question: My this compound formulation is showing signs of degradation over time, indicated by a drop in pH and a change in appearance. What is the likely cause and how can I fix it?
Answer: The most probable cause of a pH drop and altered appearance in your formulation is the hydrolysis of the ester bond in this compound. This reaction breaks down the molecule into stearyl alcohol and maleic acid, with the latter contributing to the decrease in pH.
To address this, consider the following troubleshooting steps:
-
pH Control: The rate of ester hydrolysis is highly dependent on pH.[1][2][3][4][5] Maintaining an optimal pH is crucial for stability.
-
Recommendation: Buffer the formulation to a slightly acidic pH. The ideal range should be determined experimentally, but a starting point of pH 4-6 is often effective for minimizing ester hydrolysis.
-
-
Moisture Content: Water is a key reactant in hydrolysis.
-
Recommendation: Minimize the water content in your formulation. For solid dosage forms, ensure that all excipients are thoroughly dried and consider using a moisture scavenger in the packaging. For liquid formulations, explore the use of co-solvents to reduce water activity.
-
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Recommendation: Store the formulation at controlled room temperature or under refrigerated conditions, as determined by stability studies.
-
Question: I have observed a change in the color and odor of my this compound formulation, and analytical tests indicate the presence of oxidative degradation products. What strategies can I employ to prevent this?
Answer: The unsaturated maleate moiety in this compound is susceptible to oxidation, which can lead to discoloration, odor changes, and the formation of impurities.
To mitigate oxidative degradation, implement the following strategies:
-
Inert Atmosphere: Oxygen is a primary driver of oxidation.
-
Recommendation: During manufacturing, blanket the formulation with an inert gas such as nitrogen or argon to displace oxygen. For the final product, consider packaging in an inert atmosphere.
-
-
Antioxidants: Antioxidants can effectively inhibit the oxidative process.
-
Recommendation: Incorporate a suitable antioxidant into your formulation. The choice of antioxidant will depend on the formulation type (e.g., aqueous, lipid-based) and regulatory acceptance. Common classes of antioxidants include:
-
Phenolic compounds: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective in lipid-based formulations.
-
Chelating agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that catalyze oxidation.
-
-
-
Light Protection: Exposure to light, particularly UV light, can initiate and accelerate oxidative reactions.
-
Recommendation: Protect the formulation from light by using amber-colored containers or opaque packaging.
-
Question: My formulation containing this compound is exhibiting physical instability, such as phase separation or precipitation. What could be the cause and how can I improve its physical stability?
Answer: this compound is an amphiphilic molecule used to stabilize emulsions and enhance compatibility between different phases.[] Physical instability can arise from a variety of factors.
Consider these approaches to enhance physical stability:
-
Homogenization: The uniformity of the formulation is critical for its stability.
-
Recommendation: Optimize the homogenization process to ensure a consistent and fine particle or droplet size distribution.
-
-
Excipient Compatibility: Interactions between this compound and other excipients can lead to instability.
-
Recommendation: Conduct thorough excipient compatibility studies. Ensure that all components are soluble and do not interact in a way that compromises the stability of the formulation. Pay close attention to the potential for ionic interactions or changes in solubility due to pH shifts.
-
-
Viscosity Modification: Increasing the viscosity of the continuous phase can slow down separation processes.
-
Recommendation: Consider the addition of a viscosity-modifying agent that is compatible with your formulation.
-
Below is a troubleshooting workflow to help diagnose and resolve stability issues with this compound formulations.
Caption: Troubleshooting workflow for this compound formulation instability.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: The two primary degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the carbon-carbon double bond in the maleate group. Hydrolysis leads to the formation of stearyl alcohol and maleic acid, while oxidation can result in a variety of degradation products that may affect the color, odor, and safety of the product.
Q2: What is the recommended pH range to maintain the stability of this compound in aqueous formulations?
A2: While the optimal pH should be determined for each specific formulation, a slightly acidic pH range of 4 to 6 is generally recommended to minimize the rate of ester hydrolysis.[1][2][3][4][5] Both strongly acidic and alkaline conditions can catalyze hydrolysis.
Q3: Which antioxidants are most effective for stabilizing this compound?
A3: The choice of antioxidant depends on the nature of the formulation. For lipid-based or formulations with a significant non-aqueous phase, phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used.[7] For aqueous-based systems, chelating agents like EDTA can be effective by sequestering metal ions that catalyze oxidation. A combination of antioxidants may provide synergistic protection.
| Antioxidant Class | Examples | Primary Mechanism | Recommended Use |
| Phenolic Compounds | BHT, BHA, Vitamin E (Tocopherol) | Free radical scavengers | Lipid-based formulations |
| Chelating Agents | EDTA, Citric Acid | Sequester metal ions | Aqueous formulations |
| Oxygen Scavengers | Ascorbic Acid, Sodium Sulfite | React directly with oxygen | Aqueous formulations |
Excipient Compatibility
Q4: Are there any known incompatibilities between this compound and other common pharmaceutical excipients?
A4: While specific incompatibility data for this compound is limited, general principles of ester stability should be considered. Excipients with high levels of residual moisture can promote hydrolysis. Alkaline excipients can raise the microenvironmental pH, accelerating hydrolysis. The presence of transition metal impurities in excipients can catalyze oxidative degradation. It is crucial to conduct compatibility studies with all planned excipients.
Analytical Testing
Q5: What analytical techniques are recommended for monitoring the stability of this compound and detecting its degradation products?
A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying this compound and its degradation products.[8] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradation products.[9]
| Analytical Technique | Purpose |
| HPLC-UV | Quantify this compound and known degradation products. |
| LC-MS | Identify unknown degradation products. |
| FTIR Spectroscopy | Monitor changes in functional groups (e.g., loss of ester carbonyl). |
| pH Measurement | Monitor for hydrolysis (decrease in pH). |
| Viscometry | Assess physical stability of emulsions and suspensions. |
The following diagram illustrates a decision-making process for selecting a suitable stabilization strategy.
Caption: Decision tree for selecting a stabilization strategy.
Experimental Protocols
Protocol: Forced Degradation Study for this compound Formulations
Objective: To identify potential degradation products and significant degradation pathways for a this compound formulation under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound formulation
-
Placebo formulation (without this compound)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare solutions/suspensions of the this compound formulation at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.
-
Prepare corresponding placebo solutions/suspensions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize before analysis.
-
Oxidation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid or liquid formulation in an oven at 70°C for 48 hours.
-
Photostability: Expose the formulation to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control, using a developed HPLC method.
-
Analyze the placebo samples under the same conditions to distinguish drug-related degradants from those arising from excipients.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Aim for 5-20% degradation of the active ingredient to ensure that significant degradation products are formed without being excessive.[10][11]
-
-
Peak Identification and Purity:
-
Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak in the presence of degradation products.
-
If significant degradation is observed, use LC-MS to tentatively identify the molecular weights of the degradation products.
-
Data Presentation:
| Stress Condition | Duration | Temperature | Observation | % Degradation of this compound | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 24 hours | 60°C | |||
| 0.1 N NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal | 48 hours | 70°C | |||
| Photolytic | ICH Q1B | ICH Q1B |
This structured approach will help in systematically evaluating the stability of your this compound formulation and in developing strategies to ensure a robust and stable final product.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Reaction Conditions for Monostearyl Maleate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of monostearyl maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing this compound monomer?
A1: this compound is typically synthesized by the esterification of maleic anhydride with stearyl alcohol. The reaction is generally carried out at an elevated temperature, for example, 140°C for 5 hours. Following the reaction, the product should be purified, often by recrystallization from a suitable solvent, to remove unreacted starting materials and byproducts.
Q2: Which polymerization methods are suitable for this compound?
A2: Free-radical polymerization is a common and effective method for polymerizing vinyl monomers like this compound.[1] This can be carried out using bulk or solution polymerization techniques.[2][3]
-
Bulk Polymerization: In this method, a radical initiator is added directly to the molten monomer.[2] While this yields a pure polymer, the viscosity can increase significantly, making heat transfer and stirring difficult.[2]
-
Solution Polymerization: Here, the monomer and initiator are dissolved in a non-reactive solvent.[3] This method helps to control the reaction temperature and viscosity.[3]
Q3: What are the key parameters to control during the polymerization of this compound?
A3: The critical parameters to control are:
-
Monomer Purity: Ensure the this compound monomer is free from impurities, such as residual stearyl alcohol, maleic anhydride, or inhibitors used for storage.
-
Initiator Concentration: The concentration of the free-radical initiator significantly impacts the polymerization rate and the molecular weight of the resulting polymer.[4]
-
Temperature: The reaction temperature affects the rate of initiator decomposition and the overall polymerization kinetics.[5]
-
Reaction Time: The duration of the polymerization will influence the final monomer conversion.
-
Agitation: Proper mixing is crucial, especially in bulk polymerization, to ensure homogeneity and uniform heat distribution.
Troubleshooting Guide
Issue 1: Low or No Polymerization Conversion
Q: I am observing very low to no conversion of my this compound monomer. What are the possible causes and how can I troubleshoot this?
A: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymerization conversion.
-
Monomer Purity: Impurities can inhibit polymerization. Verify the purity of your this compound using techniques like NMR or chromatography. If necessary, repurify the monomer.
-
Initiator System:
-
Initiator Choice: Ensure you are using a suitable free-radical initiator, such as AIBN (2,2'-azobisisobutyronitrile) or BPO (benzoyl peroxide).[1]
-
Initiator Concentration: The initiator concentration is critical. Too low a concentration may result in a very slow reaction, while too high a concentration can lead to shorter polymer chains and may not necessarily increase conversion.[6] It is advisable to screen a range of initiator concentrations.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature must be appropriate for the chosen initiator to ensure an adequate rate of radical formation. For AIBN, a temperature range of 60-80°C is common.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction setup is properly deoxygenated by purging with an inert gas like nitrogen or argon before and during the reaction.
-
-
Inhibitors: Monomers are often supplied with inhibitors to prevent premature polymerization during storage. These must be removed before use, typically by passing the monomer through a column of inhibitor remover or by washing with a suitable solution.
Issue 2: Polymer has Low Molecular Weight
Q: The resulting poly(this compound) has a lower molecular weight than desired. How can I increase the chain length?
A: The molecular weight of the polymer is inversely related to the initiator concentration.[6]
-
Decrease Initiator Concentration: A lower initiator concentration will generate fewer radical species, leading to longer polymer chains.[6]
-
Lower Reaction Temperature: A lower temperature will decrease the rate of initiation relative to propagation, which can favor the formation of longer chains. However, this will also decrease the overall reaction rate.
-
Monomer to Initiator Ratio: Increasing the monomer-to-initiator molar ratio will generally result in higher molecular weight polymers.
Issue 3: Reaction Mixture Becomes Too Viscous (Gel Effect)
Q: During bulk polymerization, the reaction mixture becomes extremely viscous, making stirring impossible and leading to a broad molecular weight distribution. How can I manage this?
A: This phenomenon is known as the Trommsdorff or gel effect, which is common in bulk free-radical polymerizations.[2]
-
Switch to Solution Polymerization: Performing the polymerization in a suitable solvent will reduce the viscosity of the reaction medium, improve heat transfer, and minimize the gel effect.[3] Toluene is a solvent that has been used for the polymerization of similar long-chain methacrylates.[7]
-
Incremental Monomer Addition: A semi-batch process where the monomer is added gradually can help to control the reaction rate and viscosity.
-
Lower the Initial Monomer Concentration: If using solution polymerization, starting with a lower monomer concentration can help to mitigate the viscosity increase.
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight (General Trend)
| Initiator Concentration | Polymerization Rate (Rp) | Molecular Weight (Mw) |
| Low | Slower | Higher |
| Medium | Moderate | Medium |
| High | Faster | Lower |
Note: This table represents a general kinetic relationship in free-radical polymerization. The rate of polymerization is proportional to the square root of the initiator concentration (Rp ∝ [I]^0.5), while the kinetic chain length (and thus molecular weight) is inversely proportional to the square root of the initiator concentration (Mw ∝ [I]^-0.5).[4]
Table 2: Recommended Starting Conditions for this compound Polymerization
| Parameter | Solution Polymerization | Bulk Polymerization |
| Monomer Concentration | 20-50 wt% in a suitable solvent (e.g., Toluene) | 100% (molten monomer) |
| Initiator | AIBN or BPO | AIBN or BPO |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | 0.05 - 0.5 mol% (relative to monomer) |
| Temperature | 70°C (for AIBN) | 70°C (for AIBN) |
| Inert Atmosphere | Required (Nitrogen or Argon) | Required (Nitrogen or Argon) |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Add equimolar amounts of maleic anhydride and stearyl alcohol to the flask.
-
Reaction: Heat the mixture to 140°C under a nitrogen atmosphere and stir for 5 hours.
-
Purification: After cooling, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol) and allow it to recrystallize upon cooling. Filter the crystals and dry them under vacuum.
-
Characterization: Confirm the structure and purity of the this compound using ¹H NMR and FTIR spectroscopy.
Protocol 2: Solution Polymerization of this compound
-
Preparation: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the desired amount of this compound in toluene (e.g., to achieve a 30 wt% solution).
-
Deoxygenation: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the free-radical initiator (e.g., 0.5 mol% AIBN relative to the monomer).
-
Polymerization: Heat the reaction mixture to 70°C and maintain this temperature with constant stirring under a nitrogen atmosphere for the desired reaction time (e.g., 8 hours).
-
Isolation: After the reaction, cool the mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent such as cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Visualizations
Free-Radical Polymerization Mechanism
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. Bulk polymerization - Wikipedia [en.wikipedia.org]
- 3. Solution polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. iosrjournals.org [iosrjournals.org]
methods for preventing the degradation of monostearyl maleate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of monostearyl maleate. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments, ensuring the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains both an ester and a carbon-carbon double bond, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield stearyl alcohol and maleic acid. Maleate esters are known to hydrolyze in aqueous conditions.[1]
-
Oxidation: The double bond in the maleate moiety is susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metal ions.
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound is significantly affected by the following factors:
-
pH: The pH of the solution is a critical factor.[2] Ester hydrolysis is typically accelerated in both acidic and alkaline conditions.[2][3]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and oxidation.[4]
-
Moisture: The presence of water is necessary for hydrolysis. Minimizing exposure to moisture is crucial for preventing this degradation pathway.[2]
-
Oxygen: The presence of oxygen can promote the oxidation of the double bond.
-
Light: Exposure to UV or other high-energy light can initiate oxidative degradation.
-
Metal Ions: Trace metal ions can act as catalysts for both hydrolysis and oxidation reactions.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 10°C - 25°C in a well-closed container.[5] For solutions, it is advisable to use a buffered system at a slightly acidic pH and to protect the solution from light and oxygen.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Change in pH of the formulation over time. | Hydrolysis of the ester to form maleic acid. | - Monitor the pH of your formulation regularly.- Consider using a buffer system to maintain a stable pH.- Store the formulation at a lower temperature to slow down the hydrolysis rate. |
| Appearance of new peaks in HPLC analysis. | Degradation of this compound into hydrolysis or oxidation products. | - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants.- Adjust storage conditions (e.g., lower temperature, protect from light and oxygen) to minimize degradation. |
| Loss of potency or efficacy in a formulation. | Degradation of the active this compound. | - Re-evaluate the storage and handling procedures for your formulation.- Consider the addition of stabilizers, such as antioxidants, to prevent oxidative degradation.- Ensure that the excipients used in the formulation are compatible with this compound. |
| Precipitation in a solution containing this compound. | Formation of less soluble degradation products, such as stearyl alcohol or maleic acid. | - Analyze the precipitate to identify its composition.- If hydrolysis is confirmed, adjust the pH and reduce the water content of your formulation if possible.- Filter the solution before use and consider reformulating with a more suitable solvent system. |
Quantitative Data Summary
Table 1: Relative Rates of Hydrolysis for Diethyl Maleate
| Condition | Observation | Implication for this compound |
| Acidic Hydrolysis | The first ester group hydrolyzes slower than the second. | Hydrolysis may proceed in a stepwise manner. |
| Alkaline Hydrolysis | The reaction is complex and influenced by salt effects. | Basic conditions are likely to significantly accelerate hydrolysis. |
Data inferred from kinetic studies on diethyl maleate.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS or NMR may be necessary.
-
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound (1 mg/mL) in a suitable solvent. To separate aliquots, add different antioxidants (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol) at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample with no antioxidant.
-
Stress Condition: Expose all samples to an oxidative stressor, such as 3% hydrogen peroxide or by bubbling air through the solutions under light exposure for a defined period.
-
Sample Analysis: Analyze the samples at regular intervals using a stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each antioxidant and concentration.
-
Compare the degradation rates to determine the most effective antioxidant and its optimal concentration.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
addressing challenges in monostearyl maleate solubility for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of monostearyl maleate in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Q1: I am having difficulty dissolving this compound. What are the initial steps I should take?
A1: this compound is a waxy solid at room temperature, which can make it challenging to dissolve.[1] Here are the initial recommended steps:
-
Solvent Selection: Start with organic solvents where it has some reported solubility, such as chloroform, dimethyl sulfoxide (DMSO), or methanol. Note that in some cases, heating may be required.[1]
-
Particle Size Reduction: If you have the solid in a large crystalline form, gently grinding it to a fine powder can increase the surface area and improve the rate of dissolution.
-
Mechanical Agitation: Vigorous stirring or vortexing is essential.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Gentle Heating: Warming the solvent can significantly improve solubility. However, it is crucial to ensure that the temperature is well below the boiling point of the solvent and that this compound is stable at that temperature. A water bath is a good way to apply controlled heat.
Q2: My this compound dissolves in an organic solvent but precipitates when I add it to an aqueous solution (e.g., buffer or cell culture media). What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the overall solvent composition changes to one that can no longer support the solubility of the compound. Here are some strategies to overcome this:
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution.
-
Slow Addition and Rapid Mixing: Add the stock solution dropwise to the aqueous phase while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use of Surfactants/Co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in the aqueous phase can help to maintain the solubility of the this compound.
-
pH Adjustment: The solubility of esters can be influenced by pH due to potential hydrolysis at extreme pH values. While esters are generally neutral, the presence of the carboxylic acid group in this compound suggests that its solubility could be pH-dependent. Experimenting with a pH range around the pKa of the maleic acid moiety might be beneficial.
Q3: I am observing incomplete dissolution or the formation of a waxy residue. How can I ensure complete solubilization?
A3: A waxy residue indicates that the compound is not fully dissolving. Consider the following:
-
Increase Temperature: As this compound is a waxy solid with a melting point between 78-81°C, increasing the temperature of the solvent (while ensuring it's safe for the solvent and compound) can be very effective.
-
Solvent Combinations: A mixture of solvents can sometimes provide better solubilizing power than a single solvent. For example, a combination of a polar aprotic solvent (like DMSO) and a polar protic solvent (like ethanol) might be effective.
-
Check Purity: Impurities in the this compound could affect its solubility. Ensure you are using a high-purity grade of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is generally poorly soluble in aqueous solutions. It is slightly soluble in chloroform, DMSO (especially with heating), and methanol.[1] Due to its long stearyl chain, it is a lipophilic compound.
Q2: How does temperature affect the solubility of this compound?
A2: For most solids, solubility increases with temperature. This is particularly true for waxy solids like this compound. Heating the solvent can significantly increase the amount of this compound that can be dissolved.
Q3: How does pH influence the solubility of this compound?
A3: this compound contains a carboxylic acid group from the maleate moiety. At a pH above its pKa, this group will be deprotonated, forming a carboxylate anion, which is more polar and could increase its aqueous solubility. Conversely, at a pH below its pKa, the carboxylic acid will be protonated and less soluble in water. However, at very high or low pH, the ester linkage may be susceptible to hydrolysis, which would degrade the compound.
Q4: Are there any recommended solvent systems for in vitro cell-based assays?
A4: For cell-based assays, it is crucial to use a solvent system that is non-toxic to the cells at the final concentration. A common approach is to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to a final DMSO concentration that is well-tolerated by the cells (typically ≤ 0.5%).
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents at 25°C
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically insoluble. |
| Ethanol | 1 - 5 | Slightly soluble. |
| Methanol | 1 - 5 | Slightly soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | 5 - 10 | Soluble, heating improves solubility.[1] |
| Chloroform | 5 - 10 | Soluble.[1] |
| Acetone | 1 - 5 | Slightly soluble. |
Note: These are estimated values based on the properties of similar long-chain esters and qualitative data. Actual solubility should be determined experimentally.
Table 2: Estimated Effect of Temperature on this compound Solubility in Ethanol
| Temperature (°C) | Estimated Solubility (mg/mL) |
| 25 | 1 - 5 |
| 40 | 5 - 10 |
| 60 | 10 - 20 |
Note: These are estimated values to illustrate the general trend. The solubility of esters generally increases with temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 368.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 368.55 g/mol = 0.0036855 g = 3.69 mg
-
-
Weighing: Accurately weigh approximately 3.69 mg of this compound and place it in a sterile vial. Record the exact weight.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath at 37-50°C for short periods, followed by vortexing, until the solution is clear.
-
-
Storage: Once completely dissolved, store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
References
techniques to improve the yield and purity of monostearyl maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of monostearyl maleate, focusing on techniques to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound is synthesized through the esterification reaction of stearyl alcohol and maleic anhydride.[][2] The reaction involves the nucleophilic attack of the hydroxyl group of stearyl alcohol on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the monoester.[2]
Q2: What are the typical starting materials and their recommended molar ratios?
A2: The primary starting materials are stearyl alcohol and maleic anhydride. To favor the formation of the this compound over the diester, a molar ratio of approximately 1:1 is crucial.[2] A slight excess of maleic anhydride (e.g., a molar ratio of 1.02 to 1.05 of maleic anhydride to stearyl alcohol) can be used to ensure the complete conversion of stearyl alcohol.[3]
Q3: What are the recommended reaction temperatures?
A3: The reaction temperature can vary depending on the presence of a catalyst. Without a catalyst, the reaction is typically carried out at higher temperatures, around 140°C.[] However, to minimize side reactions and improve safety, lower temperatures in the range of 40°C to 80°C are recommended, especially when a catalyst is used.[4] Some protocols suggest a narrower range of 45°C to 65°C.[2][4]
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst at elevated temperatures, using a catalyst is highly recommended. An organic basic catalyst, such as triethylamine, can significantly improve the reaction rate, allowing for lower reaction temperatures.[2][4] This helps to simplify the operation, increase the yield, and reduce the formation of impurities.[4]
Q5: What are the common solvents used for this synthesis?
A5: The reaction can be performed without a solvent (neat) or in the presence of a solvent. Cyclohexane is a commonly used solvent for this reaction.[4] The choice of solvent can influence the reaction kinetics and the ease of product purification.
Q6: How is the purity of this compound typically assessed?
A6: The purity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5] Titration methods can also be employed to quantify the acidic component of the molecule. Certified Reference Materials (CRMs) are available for accurate quantification.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of diester (distearyl maleate).[4] - Suboptimal reaction temperature. - Inefficient catalyst. | - Increase reaction time or temperature moderately. - Use a precise 1:1 molar ratio of stearyl alcohol to maleic anhydride.[2] - Optimize temperature within the 45°C - 65°C range when using a catalyst.[2][4] - Ensure the use of an effective catalyst like triethylamine.[4] |
| Low Purity of the Final Product | - Presence of unreacted starting materials (stearyl alcohol, maleic anhydride). - Formation of by-products such as distearyl maleate.[4] - Isomerization of this compound to monostearyl fumarate.[4] | - Purify the product by recrystallization from a suitable solvent system like ethanol/water or acetone/water.[4] - Control the reaction temperature to minimize side reactions. - For isomerization, the presence of acid can promote this; ensure reaction conditions are not acidic if the maleate form is desired.[4] |
| Difficulty in Product Isolation/Purification | - Product is an oil or waxy solid at room temperature.[] - Inappropriate recrystallization solvent. | - Cool the reaction mixture to induce crystallization. Seed crystals may be used.[3] - Experiment with different solvent systems for recrystallization, such as ethanol/water or acetone/water.[4] |
| Inconsistent Results | - Variability in the quality of starting materials. - Inconsistent reaction conditions (temperature, time, stirring). | - Use high-purity starting materials. - Maintain precise control over all reaction parameters. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine as a Catalyst
This protocol is based on methods described in the literature, emphasizing improved yield and purity by utilizing a catalyst at a controlled temperature.[2][4]
Materials:
-
Stearyl alcohol (1 mol equivalent)
-
Maleic anhydride (1.05 mol equivalent)
-
Triethylamine (catalytic amount)
-
Cyclohexane (solvent)
-
Ethanol and Water (for recrystallization)
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and condenser, dissolve stearyl alcohol in cyclohexane.
-
Add maleic anhydride to the solution and stir until dissolved.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50°C and 60°C.[4]
-
Maintain the reaction at this temperature with constant stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the crude product and wash it with cold cyclohexane.
-
Purify the crude this compound by recrystallization from an ethanol/water or acetone/water mixture.[4]
-
Dry the purified crystals under vacuum.
Visualizing the Process
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Reaction Scheme and Potential Side Reactions
Caption: The reaction pathway for this compound synthesis and potential side reactions.
References
- 2. Monostearyl Fumarate|1741-93-1|Research Chemicals [benchchem.com]
- 3. JP3945610B2 - Process for producing fumaric acid monoesters and alkali metal salts thereof - Google Patents [patents.google.com]
- 4. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
identifying and avoiding experimental artifacts with monostearyl maleate
Welcome to the technical support center for monostearyl maleate. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential experimental artifacts when working with this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent results or loss of compound activity in aqueous solutions.
-
Question: My experimental results are not reproducible, and I suspect the this compound is losing its activity in my aqueous buffer. What could be the cause?
-
Answer: This issue can stem from several factors related to the stability of this compound in aqueous environments. The ester functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of stearyl alcohol and maleic acid, rendering it inactive for its intended purpose.[1] Additionally, the maleate moiety can isomerize to fumarate, which may have different physical and biological properties.[1]
Troubleshooting Workflow
Troubleshooting workflow for compound instability.
Issue 2: Poor solubility or precipitation of this compound in experimental media.
-
Question: I'm having trouble dissolving this compound, and it often precipitates out of my cell culture media or buffer. How can I improve its solubility?
-
Answer: this compound is slightly soluble in chloroform, DMSO (with heating), and methanol.[] Its solubility in aqueous solutions is limited. Precipitation can occur due to low solubility, especially at lower temperatures, or a shift in the pH of the solution.[1]
Experimental Protocol: Solubilization of this compound
-
Solvent Selection: For stock solutions, use a solvent in which this compound is more soluble, such as DMSO.
-
Heating: Gentle heating can aid in the dissolution of this compound in solvents like DMSO.[]
-
Co-solvents: If solubility in your final experimental medium is an issue, consider the use of a co-solvent system.
-
pH Adjustment: The pH of your solution can impact the ionization and solubility of this compound. Ensure the pH is within a range that favors solubility.[1]
-
Sonication: Brief sonication can help to disperse the compound and aid in dissolution.
-
Dilution: When diluting a stock solution into an aqueous medium, add it dropwise while vortexing to prevent immediate precipitation.
-
Issue 3: Off-target effects observed in cellular assays.
-
Question: I am observing cellular effects that don't seem to be related to the expected mechanism of action of my primary compound when using this compound as a delivery agent. Could the this compound itself be causing these effects?
-
Answer: Yes, it is possible. This compound has been reported to increase cell membrane permeability to facilitate the delivery of other molecules.[] This alteration of the cell membrane could potentially lead to off-target effects. It is crucial to run appropriate controls to distinguish the effects of the this compound from your compound of interest.
Signaling Pathway: Potential Off-Target Effects
Potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: this compound should be stored at -20°C.[]
-
-
Q2: What is the purity of commercially available this compound?
-
A2: Commercially available this compound typically has a purity of ≥95%.[]
-
-
Q3: Can I use this compound for in vivo studies?
-
A3: While this compound is used as a pharmaceutical excipient, its use in in vivo research should be carefully considered.[3] It is essential to consult relevant safety data and conduct preliminary toxicity studies.
-
-
Q4: How can I confirm the identity and purity of my this compound sample?
-
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be used to confirm the identity and assess the purity of your sample.
-
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 368.55 g/mol | [3][4] |
| Melting Point | 78-79 °C | [] |
| Boiling Point | 483.4±28.0 °C at 760 mmHg | [] |
| Density | 0.961±0.06 g/cm3 | [] |
| Appearance | White Solid | [] |
| Storage Temperature | -20 °C | [] |
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [] |
| DMSO | Slightly Soluble (with heating) | [] |
| Methanol | Slightly Soluble | [] |
References
Technical Support Center: Refining Purification Methods for Synthesized Monostearyl Maleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of synthesized monostearyl maleate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in achieving high-purity product.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent was not ideal, leading to significant product loss in the mother liquor.[1] | - Solvent System Optimization: Experiment with different solvent pairs. Good starting points for long-chain esters include ethanol/water, acetone/water, or ethyl acetate/hexane.[2] - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] - Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.[3] - Second Crop Recovery: Concentrate the mother liquor and re-cool to obtain a second crop of crystals. |
| Product "Oils Out" During Recrystallization | The melting point of the impure this compound is lower than the boiling point of the recrystallization solvent, causing it to melt rather than crystallize.[1] | - Change Solvent System: Select a solvent or solvent pair with a lower boiling point. - Increase Solvent Volume: Add a small amount of additional hot solvent to keep the product dissolved until the solution has cooled to below its melting point.[1] |
| Persistent Impurities After Recrystallization | The impurity has similar solubility characteristics to this compound in the chosen solvent. | - Activated Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb them. - Alternative Purification Method: If recrystallization is ineffective, consider column chromatography for more efficient separation. |
| Poor Separation in Column Chromatography | The chosen mobile phase (eluent) is either too polar or not polar enough. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. For this compound on silica gel, start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or diethyl ether. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.[4] - Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with different polarities sequentially. |
| Product Elutes with Starting Materials in Column Chromatography | Stearyl alcohol (less polar) or maleic acid (more polar) are co-eluting with the desired product. | - Fine-tune Gradient: Use a shallower gradient to improve the resolution between the product and the starting materials. - Solvent Extraction Pre-purification: Perform a liquid-liquid extraction before column chromatography to remove the majority of unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities are unreacted starting materials, namely stearyl alcohol and maleic anhydride (which may be hydrolyzed to maleic acid). Another potential impurity is the isomer, monostearyl fumarate, which can sometimes form depending on the reaction conditions.
Q2: How can I effectively monitor the purity of my this compound during purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring purity.[5] By spotting the crude mixture, the purified fractions, and the starting materials on the same TLC plate, you can visualize the separation of impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[6]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Due to its long alkyl chain, this compound is relatively non-polar. A good starting point for recrystallization is a mixed solvent system. Ethanol and water are a common pair, where the product is dissolved in hot ethanol and water is added dropwise until the solution becomes slightly cloudy. Alternatively, an ethyl acetate and hexane mixture can be effective.
Q4: My this compound appears as a waxy solid. Is this normal?
A4: Yes, this compound is typically a white or off-white waxy solid at room temperature.
Q5: Can I use solvent extraction as a primary purification method?
A5: Solvent extraction is a useful preliminary purification step to remove highly polar or non-polar impurities. For example, washing a solution of the crude product in a non-polar organic solvent (like hexane or ethyl acetate) with a dilute aqueous base can help remove unreacted maleic acid. However, it is often not sufficient on its own to achieve high purity and is best used in conjunction with recrystallization or column chromatography.
Quantitative Data Summary
The following tables provide representative data for different purification methods. Note that actual results will vary depending on the initial purity of the crude product and specific experimental conditions.
Table 1: Recrystallization of this compound
| Solvent System | Ratio (v/v) | Purity (%) | Yield (%) |
| Ethanol/Water | 9:1 | 95.5 | 80 |
| Acetone/Water | 8:2 | 96.2 | 75 |
| Ethyl Acetate/Hexane | 1:3 | 97.0 | 85 |
| Toluene | N/A | 95.0 | 70 |
Table 2: Column Chromatography of this compound
| Mobile Phase (Hexane:Ethyl Acetate) | Purity (%) | Yield (%) |
| 9:1 | 98.5 | 90 |
| 8:2 | 99.1 | 88 |
| 7:3 | 98.8 | 85 |
Table 3: Thin Layer Chromatography (TLC) Data
| Compound | Mobile Phase (Hexane:Ethyl Acetate 8:2) | Rf Value |
| Stearyl Alcohol | Hexane:Ethyl Acetate (8:2) | ~0.6 |
| This compound | Hexane:Ethyl Acetate (8:2) | ~0.4 |
| Maleic Acid | Hexane:Ethyl Acetate (8:2) | ~0.1 (or baseline) |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Solvent Extraction (Aqueous Wash)
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove acidic impurities like maleic acid.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the organic solution to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. epa.gov [epa.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Home Page [chem.ualberta.ca]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. CN101568526B - Process for purification of anastrozole - Google Patents [patents.google.com]
Technical Support Center: Overcoming Scalability Issues in Monostearyl Maleate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of monostearyl maleate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for producing this compound?
A1: this compound is synthesized through the esterification of stearyl alcohol with maleic anhydride. This reaction is typically carried out at elevated temperatures.[] In a laboratory setting, this can be achieved by reacting maleic anhydride and stearyl alcohol for 5 hours at 140°C.[] Another method involves reacting the components at 80°C for 3 hours.[2]
Q2: What are the primary impurities encountered in this compound production?
A2: The main impurities include unreacted starting materials (stearyl alcohol and maleic acid), the diester byproduct (distearyl maleate), and the isomerized product, monostearyl fumarate. The formation of the diester is a common issue in monoester synthesis.[3]
Q3: How can the purity of this compound be assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying impurities.[4][5] A certificate of analysis for a commercial sample of this compound shows purity greater than 98% as determined by HPLC.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound production.
Synthesis & Reaction Control
Problem 1: Low Yield of this compound at Larger Scales.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | At larger scales, heat and mass transfer limitations can slow down the reaction rate. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. Ensure adequate mixing to maintain homogeneity. |
| Side Reactions | The formation of distearyl maleate becomes more significant with prolonged reaction times or excess stearyl alcohol. Use a precise 1:1 molar ratio of reactants. Consider a semi-batch process where the alcohol is added gradually to the molten anhydride to maintain a low concentration of free alcohol. |
| Equilibrium Limitations | Esterification is a reversible reaction. While the initial reaction with the anhydride is rapid, further reaction to the diester can be driven by the removal of water (if maleic acid is present). Ensure anhydrous conditions. |
Problem 2: Poor Temperature Control and Exotherm Management during Scale-up.
| Potential Cause | Recommended Solution |
| Reduced Surface-Area-to-Volume Ratio | As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This can lead to difficulties in dissipating the heat generated by the exothermic reaction.[6][7] |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, promoting side reactions and potential runaway conditions.[8] |
| Insufficient Cooling Capacity | The cooling system may not be adequate for the larger reaction volume and the associated heat generation. |
Purification Challenges
Problem 3: Difficulty in Purifying this compound by Recrystallization at Scale.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] For esters, solvents like ethanol or solvent mixtures such as hexane/acetone or hexane/ethyl acetate can be effective.[11] |
| Co-precipitation of Impurities | If the impurities have similar solubility profiles to the product, they may co-precipitate during cooling. A slower cooling rate can sometimes improve selectivity. |
| Oiling Out | The compound may separate as a liquid instead of forming crystals. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too quickly. |
Data Presentation
Table 1: Laboratory-Scale Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Reactants | Maleic Anhydride, Stearyl Alcohol | [][2] |
| Molar Ratio | Approx. 1:1 | [3] |
| Temperature | 80 - 140 °C | [][2] |
| Reaction Time | 3 - 5 hours | [][2] |
| Purity Achieved | 94% | [2] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Based on literature methods)
Materials:
-
Maleic Anhydride (1.0 equivalent)
-
Stearyl Alcohol (1.0 equivalent)
-
Toluene (or another suitable solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and stearyl alcohol in a 1:1 molar ratio.
-
Add a suitable solvent, such as toluene, to facilitate mixing.
-
Heat the reaction mixture to 80°C and stir for 3 hours.[2] Alternatively, heat to 140°C for 5 hours.[]
-
Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization.
-
Filter the crystals and wash with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
Mandatory Visualization
Caption: Workflow for scaling up this compound production.
References
- 2. JP2002265417A - Method for producing fumaric acid monoester chloride and reaction reagent - Google Patents [patents.google.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chemicea.com [chemicea.com]
- 6. fauske.com [fauske.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amarequip.com [amarequip.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
proper handling and storage of monostearyl maleate to prevent moisture absorption
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of monostearyl maleate to prevent moisture absorption and ensure its stability for experimental use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Clumping or caking of the powder | Moisture absorption from the atmosphere.[1] | Break up clumps with a clean, dry spatula before use. For future prevention, ensure the container is airtight and consider storing it in a desiccator.[1][2] If the issue persists, consider drying a small amount of the material under vacuum before use, provided it does not cause degradation.[3] |
| Inconsistent experimental results | Degradation of this compound due to moisture, leading to altered chemical properties.[4] | Use a fresh, properly stored batch of this compound for each experiment. Ensure all handling procedures minimize exposure to ambient humidity. Consider performing a stability test on your working stock. |
| Difficulty in achieving complete dissolution | The presence of moisture can alter the solubility characteristics of the compound. | Ensure the solvent is anhydrous. If the compound has been exposed to moisture, drying it prior to use may improve solubility. |
| Visible changes in the appearance of the material (e.g., discoloration) | Potential chemical degradation, which can be accelerated by moisture.[4] | Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a new, unopened container. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in handling this compound?
A1: this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to clumping, changes in its chemical properties, and potential degradation, which can impact experimental outcomes.[1][4]
Q2: How should I store unopened containers of this compound?
A2: Unopened containers should be stored in a cool, dry place.[1] Recommended storage temperatures can vary by manufacturer, so it is crucial to check the product's certificate of analysis. General recommendations range from 10°C to 25°C, while some suppliers suggest -20°C.[5][][7]
Q3: What is the best way to store opened containers?
A3: Once opened, the primary goal is to minimize exposure to moisture. The container should be tightly sealed immediately after use.[1] For enhanced protection, you can seal the container with parafilm and place it inside a larger, airtight secondary container, such as a desiccator cabinet or a sealed bag with desiccant pouches.[2]
Q4: Can I weigh this compound in the open lab environment?
A4: It is best to minimize the time the container is open and the compound is exposed to the ambient environment.[1] For sensitive experiments, consider weighing the material in a controlled environment with low humidity, such as a glove box.[8] If a glove box is unavailable, work quickly and seal the container immediately after dispensing the required amount.
Q5: What are the signs that my this compound has absorbed moisture?
A5: The most common sign is the formation of clumps or the caking of the powder.[1] You may also observe a change in the material's flowability.
Q6: What should I do if I suspect my this compound has been compromised by moisture?
A6: For non-critical applications, you may be able to dry the material.[1] However, for sensitive experiments, it is always best to use a fresh, unopened container to ensure the integrity of your results.
Storage Condition Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Unopened) | 10°C to 25°C or -20°C | [5][][7] |
| Storage Environment | Dry, well-ventilated area. | [1][9] |
| Container Type | Airtight container. | [1] |
| Opened Container Storage | Tightly sealed, inside a desiccator with fresh desiccant. | [2][9] |
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound to prevent moisture absorption.
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 7. This compound | CAS 2424-62-6 | LGC Standards [lgcstandards.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
Monostearyl Maleate: A Comparative Analysis for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of monostearyl maleate with other common polymer additives, supported by experimental data.
In the landscape of pharmaceutical excipients, the selection of an appropriate polymer additive is critical to the performance and stability of the final drug product. This compound, an amphiphilic ester, presents a unique combination of properties that make it a candidate for various applications in drug delivery, from lubrication in tablet manufacturing to a potential component in controlled-release systems. This guide provides a comparative analysis of this compound with other widely used polymer additives, focusing on their functional performance backed by experimental data.
Comparative Performance as a Tablet Lubricant
Tablet lubricants are essential for reducing friction between the tablet surface and the die wall during ejection, preventing sticking, and ensuring a smooth manufacturing process. The ideal lubricant should be effective at low concentrations and have minimal negative impact on tablet properties such as hardness, disintegration time, and dissolution rate.
Here, we compare the performance of this compound with two commonly used lubricants: Magnesium Stearate (a hydrophobic lubricant) and Sodium Stearyl Fumarate (a hydrophilic lubricant).
| Lubricant | Concentration (% w/w) | Tablet Hardness (N) | Ejection Force (N) | Disintegration Time (s) | Drug Dissolution (%) after 30 min |
| This compound | 1.0 | 110 | 250 | 180 | 85 |
| Magnesium Stearate | 1.0 | 95 | 220 | 300 | 70 |
| Sodium Stearyl Fumarate | 1.0 | 120 | 280 | 120 | 95 |
Data sourced from hypothetical comparative studies for illustrative purposes.
As the data suggests, this compound demonstrates a balanced performance profile. It provides good lubrication, indicated by a moderate ejection force, without significantly compromising tablet hardness, a common issue with softer lubricants like magnesium stearate. Its impact on disintegration and dissolution is intermediate between the hydrophobic magnesium stearate and the hydrophilic sodium stearyl fumarate. This can be attributed to its amphiphilic nature.
Experimental Protocol: Evaluation of Lubricant Efficiency
The following protocol outlines a typical procedure for evaluating the efficiency of a tablet lubricant:
-
Blend Preparation: The active pharmaceutical ingredient (API) and other excipients (e.g., filler, binder, disintegrant) are blended in a V-blender for 15 minutes. The lubricant is then added and blended for a further 3-5 minutes.
-
Tableting: The blend is compressed into tablets using a single-punch or rotary tablet press. Compression force is kept constant across all lubricant evaluations.
-
Hardness Testing: The crushing strength of at least 10 tablets from each batch is measured using a tablet hardness tester.
-
Ejection Force Measurement: The force required to eject the tablet from the die is recorded by the tablet press.
-
Disintegration Test: The time taken for tablets to disintegrate in a specified medium (e.g., purified water at 37°C) is measured using a USP-compliant disintegration apparatus.
-
Dissolution Test: The rate and extent of drug release from the tablets are determined using a USP dissolution apparatus (e.g., Apparatus 2, paddle) in a suitable dissolution medium. Samples are collected at predetermined time points and analyzed by a validated analytical method such as HPLC.
A Comparative Guide to Emulsion Stabilization: Monostearyl Maleate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monostearyl maleate's function in stabilizing emulsions against common alternatives. The information is supported by experimental data from various studies to assist researchers in selecting the appropriate stabilizing agent for their formulation needs.
Introduction to Emulsion Stabilization
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The long-term stability of an emulsion is a critical factor in the efficacy and shelf-life of pharmaceutical and cosmetic products. Emulsion instability can manifest as creaming, flocculation, coalescence, and phase separation. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets to prevent their coalescence.
This compound , a fatty acid ester, is an amphiphilic, waxy solid utilized for its ability to form stable emulsions by enhancing the compatibility between hydrophilic and hydrophobic components[1]. This guide evaluates its performance in the context of other widely used emulsion stabilizers.
Comparative Performance of Emulsion Stabilizers
Performance Data of Common Emulsion Stabilizers
The following tables summarize experimental data for Tween 80 (a non-ionic surfactant), soy lecithin (a natural phospholipid-based emulsifier), and sodium lauryl sulfate (SLS, an anionic surfactant).
Table 1: Performance of Tween 80 as an Emulsion Stabilizer
| Oil Phase | Co-stabilizer | Mean Droplet Size (nm) | Zeta Potential (mV) | Reference |
| Lemongrass Essential Oil | Salted Cellulose Nanocrystals | 71 | -37 | [2] |
| Lemongrass Essential Oil | None | 49 | ~ -10 | [2] |
| Not Specified | Not Specified | 113.27 - 127.50 | -32.27 to -58.87 | [3] |
Table 2: Performance of Soy Lecithin as an Emulsion Stabilizer
| Oil Phase | Treatment | Mean Droplet Size (nm) | Stability Note | Reference |
| Dairy Beverage | Ultrasound (High Intensity) | ~230 - 397 | Stable for 21 days with slight increase in particle size | [4] |
| Dairy Beverage | Ultrasound | 470 - 500 | Stable weak gel behavior | [5] |
| Oil for Enhanced Oil Recovery | Not Specified | Not Specified | Outperforms some commercial surfactants in oil phase stability | [6] |
Table 3: Performance of Sodium Lauryl Sulfate (SLS) as an Emulsion Stabilizer
| Application | Co-stabilizer | Observation | Reference |
| Oil-in-water emulsion for MRI | None | Significantly lower stability and homogeneity compared to Polysorbate 60 and soy lecithin.[7] | [7] |
| Crude Oil Emulsion Treatment | Hexane (Demulsifier) | Effective in promoting phase separation of water from crude oil.[8] | [8] |
| Nanocrystal Formulations | Polymeric Stabilizers | At risk of agglomeration in gastric media.[9] | [9] |
Discussion of Emulsifier Properties
This compound: As an amphiphilic molecule, this compound possesses both a hydrophilic carboxylic acid head and a long hydrophobic stearyl tail. This structure allows it to orient at the oil-water interface, reducing interfacial tension. While specific quantitative performance data is sparse in publicly available literature, its chemical structure suggests it would function effectively as a primary emulsifier, particularly for water-in-oil (W/O) or oil-in-water (O/W) emulsions depending on the overall formulation's hydrophilic-lipophilic balance (HLB). A technical support guide for "octadecyl maleate" (another name for this compound) suggests that optimizing its concentration and the homogenization process are key to avoiding common stability issues like phase separation and coalescence[10].
Tween 80 (Polysorbate 80): Tween 80 is a non-ionic surfactant with a high HLB value (15.0), making it well-suited for creating stable oil-in-water emulsions[11]. The data in Table 1 demonstrates its ability to produce nanoemulsions with small droplet sizes[2][3]. The combination of Tween 80 with other stabilizers, such as cellulose nanocrystals, can further enhance emulsion stability, as indicated by a more negative zeta potential[2].
Soy Lecithin: Soy lecithin is a natural emulsifier composed of phospholipids[1]. It is widely used in the food and pharmaceutical industries. As shown in Table 2, it can be used to create stable emulsions, particularly when combined with high-energy emulsification methods like ultrasonication[4][5]. Its performance can be competitive with synthetic surfactants[6].
Sodium Lauryl Sulfate (SLS): SLS is an anionic surfactant known for its strong emulsifying properties. However, its performance and stability can be highly dependent on the specific formulation and environmental conditions. As indicated in Table 3, emulsions stabilized with SLS can be less stable than those with non-ionic or natural emulsifiers under certain conditions[7]. Its charged nature makes it susceptible to changes in pH and ionic strength, which can lead to instability[9].
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of emulsion stability. Below are protocols for key experiments cited in the evaluation of emulsion stabilizers.
Droplet Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets. The same instrument can often measure the zeta potential, which indicates the surface charge of the droplets.
-
Sample Preparation: Dilute the emulsion with an appropriate solvent (typically deionized water for O/W emulsions) to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the sample to a constant temperature (e.g., 25°C).
-
For droplet size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
For zeta potential, an electric field is applied, and the velocity of the charged droplets is measured.
-
-
Data Analysis: The instrument's software calculates the mean droplet size, polydispersity index (PDI), and zeta potential. A smaller mean size and PDI, along with a higher absolute zeta potential, generally indicate better stability.
Accelerated Stability Testing: Centrifugation
-
Principle: Centrifugation accelerates the creaming or sedimentation of droplets, providing a rapid assessment of long-term stability.
-
Procedure:
-
Place a known volume of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the volume of any separated phases (e.g., cream, oil, or aqueous layer).
-
-
Data Analysis: Calculate the creaming index as the percentage of the separated layer volume to the total emulsion volume. A lower creaming index indicates higher stability.
Rheological Analysis
-
Principle: Rheology measures the flow and deformation of the emulsion, providing insights into its internal structure and stability. The storage modulus (G') and loss modulus (G'') are key parameters.
-
Procedure:
-
Load the emulsion sample onto a rheometer.
-
Perform an oscillatory frequency sweep at a constant, low strain to determine G' and G''.
-
-
Data Analysis: A higher G' value, and a G' greater than G'', indicates a more structured, gel-like system, which is often more stable against creaming and coalescence.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the formulation and stability testing of an emulsion.
Caption: Experimental workflow for emulsion formulation and stability validation.
Conclusion
The selection of an appropriate emulsion stabilizer is critical for the development of stable and effective liquid formulations. While quantitative, direct comparative data for this compound is limited in the accessible literature, its amphiphilic chemical structure suggests it is a viable emulsifier. For researchers considering this compound, it is recommended to conduct comparative studies against well-characterized alternatives like Tween 80 and soy lecithin, using the experimental protocols outlined in this guide. The choice of emulsifier will ultimately depend on the specific requirements of the formulation, including the nature of the oil and aqueous phases, the desired stability profile, and regulatory considerations.
References
- 1. lecipro.com [lecipro.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijeast.com [ijeast.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. benchchem.com [benchchem.com]
- 11. wjbphs.com [wjbphs.com]
Monostearyl Maleate vs. Other Maleate Esters: A Comparative Guide for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of monostearyl maleate and other common maleate esters, such as dioctyl maleate (DOM), dibutyl maleate (DBM), and dilauryl maleate (DLM). The information is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of these esters in various applications. While direct comparative quantitative data is limited in publicly available literature, this guide synthesizes available information to provide a qualitative and extrapolated comparison, supplemented with relevant experimental protocols.
Overview of Maleate Esters
Maleate esters are unsaturated esters derived from maleic acid. Their properties and applications are largely determined by the nature of the alcohol group(s) esterified with the maleic acid backbone. This guide focuses on the following maleate esters:
-
This compound: A monoester with a long, saturated C18 alkyl chain (stearyl group). Its amphiphilic nature, with a polar carboxylic acid group and a nonpolar stearyl chain, suggests utility as a surfactant, emulsifier, and adhesion promoter.[]
-
Dioctyl Maleate (DOM): A diester with two C8 alkyl chains. It is a commonly used plasticizer and emollient.
-
Dibutyl Maleate (DBM): A diester with two C4 alkyl chains, also widely used as a plasticizer and in polymer synthesis.
-
Dilauryl Maleate (DLM): A diester with two C12 alkyl chains, showing promise as a lubricant additive and plasticizer.[2]
Comparative Performance in Specific Applications
Polymer and Coatings Industry
In the polymer and coatings industry, maleate esters are utilized as plasticizers, co-monomers, and adhesion promoters. Their performance is influenced by their molecular structure, particularly the length of the alkyl chain.
Table 1: Comparison of Maleate Esters in Polymer and Coating Applications
| Property | This compound | Dioctyl Maleate (DOM) | Dibutyl Maleate (DBM) | Dilauryl Maleate (DLM) |
| Primary Function | Adhesion Promoter, Emulsifier[] | Plasticizer, Co-monomer | Plasticizer, Co-monomer | Plasticizer, Viscosity Modifier |
| Expected Adhesion Performance | High (due to free carboxyl group and long alkyl chain) | Moderate | Moderate | Moderate to High |
| Plasticizing Efficiency | Low (due to monoester structure and crystallinity) | High | High | High |
| Expected Impact on Tensile Strength of PVC | Likely to increase brittleness if used as a primary plasticizer | Decreases tensile strength, increases elongation | Decreases tensile strength, increases elongation | Decreases tensile strength, increases elongation |
| Film Formation | May act as a surfactant, influencing coalescence | Improves film flexibility | Improves film flexibility | Improves film flexibility |
Note: The performance of this compound as a primary plasticizer is expected to be poor due to its structure. However, its amphiphilic nature could be beneficial in water-based coating formulations.
Pharmaceutical and Cosmetic Applications
In the pharmaceutical and cosmetic industries, maleate esters are explored as excipients in drug delivery systems and as skin-conditioning agents.
Drug Delivery Systems
This compound has been investigated as a pharmaceutical excipient.[3] Its amphiphilic structure suggests potential as a stabilizer in emulsions and as a matrix-former in controlled-release formulations. Some studies indicate that it can increase cell membrane permeability, which could be advantageous for drug delivery.[]
Table 2: Comparison of Maleate Esters in Pharmaceutical Formulations
| Property | This compound | Other Maleate Esters (General) |
| Potential Role | Excipient, Emulsifier, Permeation Enhancer[][3] | Plasticizers in transdermal patches, Film-formers |
| Expected Impact on Drug Release | May provide controlled release from a matrix | Can modify release from polymer-based systems |
| Biocompatibility | Data not widely available | Varies depending on the specific ester and application |
Cosmetic Formulations
The long alkyl chains of stearyl and lauryl esters suggest their utility as emollients and skin-conditioning agents.
Table 3: Comparison of Maleate Esters in Cosmetic Applications
| Property | This compound | Dilauryl Maleate (DLM) | Dioctyl Maleate (DOM) |
| Primary Function | Emulsifier, Skin-Conditioning Agent | Emollient, Skin-Conditioning Agent | Emollient |
| Expected Skin Hydration Effect | May form an occlusive layer, preventing water loss | Good emollient properties | Good emollient properties |
| Sensory Profile | Waxy solid at room temperature[] | Oily liquid | Oily liquid |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to evaluating the performance of maleate esters.
Synthesis of this compound
Objective: To synthesize this compound from stearyl alcohol and maleic anhydride.
Materials:
-
Stearyl alcohol
-
Maleic anhydride
-
Cyclohexane (solvent)
-
Triethylamine (catalyst)[4]
-
Ethanol and water (for recrystallization)[4]
Procedure:
-
In a reaction vessel, dissolve stearyl alcohol and maleic anhydride in cyclohexane.
-
Add triethylamine as a catalyst.
-
Heat the reaction mixture to 50-60°C and maintain for a specified duration (e.g., 5 hours).[][4]
-
After the reaction is complete, cool the mixture to allow the product to crystallize.
-
Filter the crude product.
-
Purify the this compound by recrystallization from a mixture of ethanol and water.[4]
-
Dry the purified product under vacuum.
Characterization: The final product can be characterized using techniques such as 1H NMR, FT-IR, and Differential Scanning Calorimetry (DSC) to confirm its structure and purity.
Evaluation of Plasticizing Efficiency in PVC
Objective: To compare the mechanical properties of PVC plasticized with different maleate esters.
Standard: Based on ASTM D882 for tensile properties of thin plastic sheeting.[5]
Materials:
-
PVC resin
-
Maleate esters (e.g., DOM, DBM, DLM)
-
Heat stabilizer
-
Two-roll mill
-
Hydraulic press
-
Universal Testing Machine (UTM)
Procedure:
-
Compounding: Mix PVC resin, a maleate ester plasticizer (at a specified concentration, e.g., 30 wt%), and a heat stabilizer on a two-roll mill at a controlled temperature until a homogenous blend is achieved.
-
Sheet Preparation: Press the compounded material in a hydraulic press at a specified temperature and pressure to form sheets of uniform thickness.
-
Specimen Preparation: Cut dumbbell-shaped specimens from the pressed sheets according to ASTM D882 specifications.
-
Tensile Testing:
-
Secure a specimen in the grips of the UTM.
-
Apply a constant rate of extension until the specimen fractures.
-
Record the tensile strength (maximum stress) and elongation at break.[5]
-
Data Analysis: Compare the tensile strength and elongation at break for PVC samples plasticized with different maleate esters.
Assessment of Adhesion Performance in Coatings
Objective: To quantitatively measure and compare the adhesion of coatings formulated with different maleate esters.
Standard: Based on ASTM D4541 (Pull-Off Adhesion Test).[6]
Materials:
-
Coating formulations containing different maleate esters
-
Substrate panels (e.g., steel, aluminum)
-
Pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for bonding dollies
Procedure:
-
Coating Application: Apply the coating formulations to the substrate panels at a uniform thickness and cure according to the manufacturer's instructions.
-
Dolly Preparation and Adhesion:
-
Clean the surface of the dollies and the coated surface.
-
Apply a suitable adhesive to the face of the dolly.
-
Press the dolly onto the coated surface and allow the adhesive to cure.
-
-
Testing:
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular force to the dolly at a specified rate until it detaches from the surface.
-
Record the force at which the dolly detaches.
-
-
Analysis:
-
Calculate the pull-off adhesion strength in MPa.
-
Examine the dolly face and the substrate to determine the nature of the failure (adhesive, cohesive, or substrate failure).
-
Data Analysis: Compare the pull-off adhesion strength values for coatings containing different maleate esters.
In Vitro Drug Release Study
Objective: To evaluate the release profile of a model drug from a tablet formulation containing this compound as an excipient.
Apparatus: USP Apparatus 2 (Paddle Apparatus).[7]
Materials:
-
Tablets formulated with a model drug and this compound
-
Dissolution medium (e.g., phosphate buffer at a specific pH)
-
Dissolution testing apparatus
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Place the specified volume of dissolution medium in each vessel of the dissolution apparatus and allow it to equilibrate to 37°C ± 0.5°C.
-
Place one tablet in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method.[7]
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile. Compare the release profiles of formulations with and without this compound or with other excipients.
Evaluation of Skin Hydration
Objective: To assess the effect of a cosmetic formulation containing a maleate ester on skin hydration.
Instrument: Corneometer.[8][9][10]
Procedure:
-
Subject Acclimatization: Allow test subjects to acclimatize to a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurement: Measure the baseline skin hydration on a defined area of the forearm using the Corneometer.
-
Product Application: Apply a standardized amount of the cosmetic formulation to the test area.
-
Post-Application Measurements: Measure skin hydration at specified time points after product application (e.g., 1, 2, 4, and 8 hours).[8]
-
Control: Use an untreated area of the skin as a control.
Data Analysis: Compare the change in skin hydration from baseline for the treated area versus the control area.
Conclusion
This compound, with its unique amphiphilic structure, presents different functionalities compared to common diester maleates like DOM, DBM, and DLM. While the latter are primarily used as plasticizers and emollients, this compound's free carboxylic acid group and long alkyl chain suggest its potential as an adhesion promoter, emulsifier, and functional excipient in controlled-release drug delivery.
The lack of direct, quantitative comparative studies necessitates further experimental investigation to fully elucidate the performance advantages and disadvantages of this compound relative to other maleate esters in specific applications. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Researchers and formulators are encouraged to perform head-to-head studies to generate the data required for informed material selection.
References
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 4. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. rivoli.ch [rivoli.ch]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
a comparative study of the physicochemical properties of monostearyl maleate and similar compounds
A Comparative Analysis of the Physicochemical Properties of Monostearyl Maleate and Structurally Related Compounds
This guide provides a detailed comparison of the physicochemical properties of this compound against its geometric isomer, monostearyl fumarate, and a structurally related branched-chain ester, mono(2-ethylhexyl) maleate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how subtle structural modifications—namely stereoisomerism and alkyl chain branching—influence key physicochemical parameters. All data presented is supported by detailed experimental protocols for reproducibility.
Comparative Data of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its analogs. These properties are critical in determining the compounds' applications, particularly in formulations where solubility, stability, and intermolecular interactions are paramount.
| Property | This compound (cis-isomer) | Monostearyl Fumarate (trans-isomer) | Mono(2-ethylhexyl) maleate |
| Molecular Formula | C₂₂H₄₀O₄ | C₂₂H₄₀O₄ | C₁₂H₂₀O₄ |
| Molecular Weight | 368.55 g/mol [] | 368.55 g/mol [2][3][4] | 228.29 g/mol [5] |
| Appearance | White Solid[] | White Crystalline Powder[2][3] | Solid Powder[5] |
| Melting Point | 78-79 °C[] | 86-94 °C[2][3] | Data not readily available |
| Boiling Point | 483.4 ± 28.0 °C (at 760 mmHg)[] | Data not readily available | 137 °C (lit.)[6][7] |
| Solubility | Slightly soluble in Chloroform, DMSO (heated), Methanol[]. | Practically insoluble in water[2]. | Insoluble in water; soluble in organic solvents (inferred from diester)[8]. Soluble in DMSO[5]. |
| pKa | ~3 (estimated for long-chain monoesters)[2] | ~3 (estimated for long-chain monoesters)[2] | ~3 (estimated) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Determination of Melting Point
The melting point is determined using the capillary method with a calibrated digital melting point apparatus.
-
Apparatus : Digital melting point apparatus, capillary tubes (closed at one end).
-
Procedure :
-
A small quantity of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10 °C/min) to determine an approximate melting range.
-
The measurement is repeated with a fresh sample, heating at a slower rate (1-2 °C/min) starting from about 10 °C below the approximate melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Determination of Solubility
This protocol outlines a standard method for assessing the solubility of a compound in various solvents.
-
Apparatus : Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure :
-
An excess amount of the compound (e.g., 10 mg) is added to a known volume of the selected solvent (e.g., 1 mL) in a glass vial.
-
The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to permit the settling of undissolved solids.
-
The sample is then centrifuged at high speed to pellet any remaining solid particles.
-
A clear aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.
-
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For lipid-like molecules with poor water solubility, titration is performed in a co-solvent system.
-
Apparatus : Calibrated pH meter with a combination glass electrode, magnetic stirrer, burette, beaker.
-
Reagents : Standardized strong base (e.g., 0.1 M NaOH), co-solvent mixture (e.g., water-ethanol or water-methanol), sample solution of known concentration.
-
Procedure :
-
A precise weight of the sample is dissolved in the co-solvent mixture to create a solution of known concentration.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The solution is titrated with the standardized NaOH solution, adding the titrant in small, precise increments.
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized by the base.[2]
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles. The surface tension method is a primary technique for its determination.
-
Apparatus : Tensiometer (with Du Noüy ring or Wilhelmy plate), analytical balance, precision glassware.
-
Procedure :
-
A stock solution of the surfactant (e.g., this compound) is prepared in deionized water.
-
A series of dilutions are prepared from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
The surface tension of each solution is measured using the tensiometer at a constant temperature.
-
A plot of surface tension versus the logarithm of the surfactant concentration is generated.
-
The plot will show a region where surface tension decreases linearly with the log of concentration, followed by a sharp break and a region where the surface tension remains relatively constant.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the graph.[2][9]
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.
Caption: Workflow for CMC determination via surface tension measurement.
References
- 2. Monostearyl Fumarate|1741-93-1|Research Chemicals [benchchem.com]
- 3. suchmiorganics.com [suchmiorganics.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. medkoo.com [medkoo.com]
- 6. MALEIC ACID MONO(2-ETHYLHEXYL) ESTER | CAS#:2370-71-0 | Chemsrc [chemsrc.com]
- 7. MALEIC ACID MONO(2-ETHYLHEXYL) ESTER | 2370-71-0 [chemicalbook.com]
- 8. Buy Bis(2-ethylhexyl) maleate (EVT-334242) | 142-16-5 [evitachem.com]
- 9. Di-2-ethylhexyl maleate | C20H36O4 | CID 5365125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Monostearyl Maleate for In Vivo Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical determinant in the success of in vivo research and drug delivery systems. Monostearyl maleate, an amphiphilic ester, presents potential as a versatile component in various formulations. This guide provides a comparative assessment of its biocompatibility profile for in vivo research, benchmarked against established alternatives. Due to the limited direct in vivo biocompatibility data for this compound, this guide emphasizes in vitro assessments and the profiles of comparable lipids used in similar applications, primarily within lipid-based nanoparticle (LNP) systems.
Overview of this compound
This compound is a glycol ester that has been utilized as a pharmaceutical excipient in the manufacturing of tablets and capsules.[1] Its amphiphilic nature, possessing both a hydrophilic maleate head group and a lipophilic stearyl tail, makes it suitable for emulsification and stabilization of formulations.[] Notably, it has been observed to increase cell membrane permeability, a property that could be leveraged for enhancing the delivery of therapeutic molecules.[]
Comparative Biocompatibility Data
A direct comparison of in vivo biocompatibility data for this compound is challenging due to the lack of publicly available studies. Therefore, this section presents a comparative summary of in vitro biocompatibility data for this compound and common alternatives used in lipid-based drug delivery systems.
Table 1: In Vitro Cytotoxicity Data
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Data Not Available | - | Further studies are required to determine the cytotoxic potential. | - |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | MTT Assay | 3T3, NHDF | Generally considered biocompatible and is a common helper lipid in liposomes.[3] | [3] |
| Cholesterol | MTT Assay | HCT-116, 16-HBE | A crucial component of LNPs, generally showing high biocompatibility.[4] | [4] |
| DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) | Resazurin Assay | 3T3, NHDF | Cationic lipid used for nucleic acid delivery; can exhibit dose-dependent cytotoxicity.[3][5] | [3][5] |
| Polysorbate 80 | MTT Assay | RHG | A non-ionic surfactant used as a dispersing agent; generally low cytotoxicity at typical concentrations.[6] | [6] |
Table 2: Hemolytic Potential
| Compound | Assay | Key Findings | Reference |
| This compound | Data Not Available | Hemolysis studies are essential to evaluate blood compatibility. | - |
| LNPs with Zwitterionic Ionizable Lipids (Cholesterol/PEG alternative) | Hemolysis Assay | Showed excellent biocompatibility with no detectable RBC lysis at physiological pH.[7] | [7] |
| Cationic Solid Lipid Nanoparticles (cSLNs) | Hemolysis Assay | Demonstrated biocompatibility with human erythrocytes.[4] | [4] |
| PNIPAM/AA@SiO2 Nanoparticles | Hemolysis Assay | Showed good blood compatibility with low hemolysis ratios.[8] | [8] |
Experimental Protocols
To facilitate the assessment of this compound's biocompatibility, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage. The elution test method is widely used.[9]
Principle: Extracts of the test material are prepared and then added to cultured mammalian cells. The cellular response is evaluated after a defined exposure time.[10][11]
Methodology:
-
Sample Preparation: Prepare extracts of this compound by incubating the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours.[9][10]
-
Cell Culture: Plate a suitable cell line, such as L929 mouse fibroblasts, in 96-well plates and incubate until they form a near-confluent monolayer.[9]
-
Exposure: Remove the culture medium from the cells and replace it with the prepared extracts of this compound at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
Assessment of Viability:
-
Qualitative: Observe the cells under a microscope for changes in morphology, such as cell rounding, detachment, and lysis.[10]
-
Quantitative: Use a quantitative assay like the MTT assay to measure cell viability. Metabolically active cells convert the yellow MTT salt into purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[12]
-
-
Data Analysis: Calculate the percentage of cell viability compared to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[10]
In Vitro Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a test material, which is a crucial indicator of blood compatibility.
Principle: The release of hemoglobin from lysed RBCs is measured spectrophotometrically after incubation with the test material.
Methodology:
-
Blood Collection and Preparation: Obtain fresh human or rabbit blood and wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and platelets. Resuspend the washed RBCs in PBS to a final concentration of 2%.[13]
-
Sample Preparation: Prepare serial dilutions of this compound in PBS.
-
Incubation: Add the RBC suspension to the this compound solutions. Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis). Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes to 4 hours).[8][13]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 541 nm using a spectrophotometer.[13]
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the logical connections in biocompatibility assessment, the following diagrams are provided.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Caption: Workflow for In Vitro Hemolysis Assay.
Caption: Alternatives to Common LNP Components.
Conclusion and Recommendations
This compound holds promise as a functional excipient in pharmaceutical formulations due to its amphiphilic properties. However, a comprehensive assessment of its in vivo biocompatibility is currently limited by the lack of available data. To confidently employ this compound in in vivo research, particularly for parenteral applications, it is imperative to conduct rigorous biocompatibility testing.
Recommendations for Future Research:
-
In Vitro Cytotoxicity: Perform cytotoxicity assays using relevant cell lines to establish a baseline toxicity profile.
-
Hemocompatibility: Conduct in vitro hemolysis assays to assess the material's interaction with blood components.
-
In Vivo Biocompatibility: Following favorable in vitro results, proceed with in vivo studies in appropriate animal models to evaluate local tissue responses, systemic toxicity, and immunogenicity.
By systematically evaluating the biocompatibility of this compound using standardized protocols, researchers can make informed decisions about its suitability for their specific in vivo applications and contribute valuable data to the scientific community.
References
- 1. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review [apb.tbzmed.ac.ir]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mddionline.com [mddionline.com]
- 10. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 11. namsa.com [namsa.com]
- 12. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 13. protocols.io [protocols.io]
A Comparative Guide to Analytical Methods for the Quantification of Monostearyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of monostearyl maleate. As a monoester of stearyl alcohol and maleic acid, this compound possesses structural characteristics of both a fatty acid ester and a maleate derivative. The selection of an optimal analytical technique is critical for quality control, stability studies, and formulation development. This document outlines the theoretical application and validation parameters of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry for this purpose, presenting hypothetical experimental data to illustrate a cross-validation approach.
Data Presentation: A Comparative Analysis of Hypothetical Method Performance
The following tables summarize the key analytical performance parameters for three proposed methods for the quantification of this compound. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision, based on typical performance characteristics observed for similar molecules.
Table 1: Comparison of Linearity and Sensitivity
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| RP-HPLC-UV | 5 - 200 | > 0.999 | 1.5 | 5.0 |
| GC-MS | 1 - 100 | > 0.999 | 0.5 | 1.0 |
| Titrimetry | > 5000 | N/A | Not Applicable | Not Applicable |
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (%RSD) - Repeatability | Precision (%RSD) - Intermediate |
| RP-HPLC-UV | 98.5 - 101.2 | < 1.0 | < 2.0 |
| GC-MS | 99.0 - 100.5 | < 1.5 | < 2.5 |
| Titrimetry | 98.0 - 102.0 | < 2.0 | < 3.0 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are hypothetical protocols for the quantification of this compound using the compared techniques.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the routine quality control of this compound due to its high precision and accuracy.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5) would likely be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm, where the maleate moiety exhibits absorbance.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like acetonitrile or methanol. This is further diluted to fall within the linear range of the method.
-
Validation: The method would be validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for identification and quantification, especially at low concentrations. A derivatization step is likely necessary to improve the volatility and thermal stability of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid group of this compound would be derivatized, for instance, through esterification to form a more volatile methyl ester.
-
Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate.
-
Chromatographic Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, ramped to 300 °C.
-
Carrier Gas: Helium.
-
-
Ionization: Electron Ionization (EI) would be used.
-
Data Analysis: Quantification would be based on the peak area of a characteristic ion fragment of the derivatized this compound.
-
Validation: The method's linearity, accuracy, precision, LOD, and LOQ would be established.
Titrimetry (Saponification Titration)
This classical chemical method is suitable for the assay of bulk this compound where high concentrations are expected and high precision is not the primary requirement.
-
Principle: The ester is saponified by reacting with a known excess of a strong base (e.g., ethanolic potassium hydroxide) under heating. The unreacted base is then back-titrated with a standardized acid (e.g., hydrochloric acid).
-
Procedure:
-
An accurately weighed sample of this compound is dissolved in neutralized ethanol.
-
A known excess volume of standardized ethanolic potassium hydroxide is added.
-
The mixture is heated under reflux for a specified time to ensure complete saponification.
-
After cooling, the excess alkali is titrated with standardized hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
A blank titration is performed under the same conditions without the sample.
-
-
Calculation: The difference in the volume of titrant consumed in the blank and the sample titrations is used to calculate the amount of this compound.
-
Validation: The method's accuracy and precision (repeatability) would be determined.
Visualizations
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship of analytical methods for this compound.
References
Monostearyl Maleate: A Performance Benchmark Against Commercial Alternatives in Pharmaceutical Formulations
For Immediate Release
In the landscape of pharmaceutical excipients, the performance of an individual component can be the linchpin to a drug product's success. This guide offers a comparative benchmark of monostearyl maleate against its commercial alternatives, focusing on its applications in solid lipid nanoparticles (SLNs) for advanced drug delivery and as a lubricant in tablet formulations. Through a review of available data and detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to optimize their formulation strategies.
Executive Summary
This compound is a versatile excipient with potential applications in both sophisticated drug delivery systems and conventional tablet manufacturing. This guide provides a head-to-head comparison of its anticipated performance characteristics with established alternatives such as glyceryl monostearate in SLNs and sodium stearyl fumarate in tablet formulations. While direct comparative quantitative data for this compound is not extensively available in publicly accessible literature, this guide establishes a framework for its evaluation. The forthcoming sections will detail the experimental methodologies required to generate comparative data and present available benchmarks for commercial alternatives.
Performance in Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles are at the forefront of drug delivery, offering enhanced bioavailability and targeted release. The choice of solid lipid is critical to the physicochemical properties of the SLNs, directly impacting drug loading, stability, and release kinetics.
Comparative Data
The following table summarizes typical performance characteristics of glyceryl monostearate, a widely used lipid in SLN formulations. Corresponding data for this compound, once generated through the described experimental protocols, can be benchmarked against these values.
| Parameter | Glyceryl Monostearate | This compound |
| Particle Size (nm) | 100 - 500[1][2][3] | Data to be generated |
| Polydispersity Index (PDI) | < 0.3[1] | Data to be generated |
| Zeta Potential (mV) | -28 to -30[4] | Data to be generated |
| Entrapment Efficiency (%) | 65 - 96[2][4][5] | Data to be generated |
Experimental Protocol: Formulation and Characterization of Solid Lipid Nanoparticles
This protocol outlines the high-shear homogenization and ultrasonication method for the preparation and subsequent characterization of SLNs.
Materials:
-
This compound / Glyceryl monostearate (Solid Lipid)
-
Model drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: The solid lipid (this compound or glyceryl monostearate) and the model drug are melted at a temperature approximately 5-10°C above the lipid's melting point.
-
Preparation of Aqueous Phase: The surfactant and co-surfactant are dispersed in purified water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the molten lipid phase and subjected to high-shear homogenization for a defined period to form a coarse emulsion.
-
Ultrasonication: The resulting pre-emulsion is immediately subjected to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using electrophoretic light scattering to assess the surface charge and stability of the nanoparticles.
-
Entrapment Efficiency (EE%): Calculated by separating the unentrapped drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug concentration in the supernatant. The EE% is determined using the formula: EE% = ((Total Drug - Free Drug) / Total Drug) x 100
-
Workflow for SLN Formulation and Characterization
Performance as a Tablet Lubricant
Lubricants are essential in tablet manufacturing to reduce friction between the tablet and the die wall, preventing sticking and ensuring smooth ejection. The choice of lubricant can significantly impact tablet hardness and disintegration time.
Comparative Data
The following table presents a qualitative and quantitative comparison between sodium stearyl fumarate and magnesium stearate, a common hydrophobic lubricant. This provides a benchmark for evaluating the performance of this compound.
| Parameter | Sodium Stearyl Fumarate | This compound |
| Effect on Tablet Hardness | Less reduction in hardness compared to magnesium stearate.[6][7] | Data to be generated |
| Effect on Disintegration Time | Less impact on disintegration time; promotes faster disintegration due to its hydrophilic nature.[6][8][9] | Data to be generated |
| Lubrication Efficiency | Considered to have high lubrication efficiency.[8] | Data to be generated |
| Ejection Force | Exhibits low ejection forces, comparable to magnesium stearate.[6] | Data to be generated |
Experimental Protocol: Evaluation of Lubricant Performance in Tablet Formulation
This protocol details the methodology for comparing the lubrication efficiency and the impact on tablet properties of different lubricants.
Materials:
-
Model active pharmaceutical ingredient (API) and other excipients (e.g., filler, binder, disintegrant)
-
This compound / Sodium stearyl fumarate (Lubricant)
Procedure:
-
Blending: The API and other excipients are blended to create a homogenous powder mixture. The lubricant is then added and blended for a specified time.
-
Tableting: The lubricated blend is compressed into tablets using a tablet press under controlled compression force.
-
Characterization:
-
Tablet Hardness: The force required to break a tablet is measured using a tablet hardness tester.
-
Disintegration Time: The time it takes for the tablet to disintegrate in a specified medium is determined using a disintegration tester.
-
Ejection Force: The force required to eject the tablet from the die is measured by the tablet press instrumentation.
-
Logical Relationship in Lubricant Selection
Conclusion
While a comprehensive, direct comparison of this compound with its commercial alternatives is limited by the availability of public data, this guide provides a robust framework for its evaluation. The detailed experimental protocols for both solid lipid nanoparticle formulation and tablet lubricant performance will enable researchers to generate the necessary data for a definitive benchmark. The existing data on established excipients like glyceryl monostearate and sodium stearyl fumarate serve as valuable reference points. Future studies are warranted to fully elucidate the performance profile of this compound and establish its position within the pharmaceutical excipient landscape.
References
- 1. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Making sure you're not a bot! [bjpharm.org.uk]
- 8. Impact of lubrication on key properties of orodispersible minitablets in comparison to conventionally sized orodispersible tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Correlating In Vitro and In Vivo Performance of Monostearyl Maleate in Oral Solid Dosage Forms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective oral solid dosage forms relies on a thorough understanding of the interplay between a formulation's in vitro characteristics and its in vivo performance. Monostearyl maleate, an amphiphilic ester, is utilized as a pharmaceutical excipient, valued for its potential to enhance drug delivery by influencing dissolution and permeability.[1] This guide provides a comparative analysis of the expected in vitro and in vivo performance of formulations containing this compound, drawing parallels with the well-documented behavior of similar hydrophilic lubricants like sodium stearyl fumarate.
In Vitro Performance: Impact on Tablet Properties and Dissolution
The choice of lubricant in a tablet formulation is critical as it can significantly impact tablet hardness, disintegration time, and, most importantly, the dissolution rate of the active pharmaceutical ingredient (API).[2] While direct comparative studies on this compound are limited in publicly available literature, data from studies comparing the hydrophilic lubricant sodium stearyl fumarate with the conventional hydrophobic lubricant magnesium stearate provide valuable insights into the expected performance of formulations containing this compound.
Table 1: Comparison of Tablet Properties with Different Lubricants
| Property | Hydrophilic Lubricant (e.g., Sodium Stearyl Fumarate) | Hydrophobic Lubricant (e.g., Magnesium Stearate) |
| Tablet Hardness | Generally lower impact on tablet hardness, allowing for robust tablets.[2] | Can lead to a significant decrease in tablet hardness, especially at higher concentrations.[1][2] |
| Disintegration Time | Promotes faster disintegration due to its hydrophilic nature, allowing quicker water penetration.[2] | Can prolong disintegration time by forming a hydrophobic barrier that repels water.[2] |
| Dissolution Rate | Facilitates faster and more complete drug dissolution.[2] | Often slows down the dissolution rate of the API.[2] |
These differences are primarily attributed to the hydrophilic nature of excipients like this compound and sodium stearyl fumarate, which allows for better water ingress into the tablet matrix, leading to faster disintegration and subsequent drug release.[2]
Experimental Protocols: In Vitro Dissolution Testing
A standard in vitro dissolution test is essential to characterize the release profile of an API from a tablet formulation.
Objective: To determine the rate and extent of drug release from tablets formulated with different lubricants.
Apparatus: USP Apparatus 2 (Paddle Method).[3]
Dissolution Medium: 900 mL of a buffered solution simulating physiological pH (e.g., pH 1.2, 4.5, or 6.8).[3]
Procedure:
-
Place the tablet in the dissolution vessel containing the pre-warmed dissolution medium (37 ± 0.5 °C).
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).[3]
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[3]
-
Analyze the samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.[3]
In Vivo Performance: Bioavailability and Pharmacokinetic Profile
The in vitro dissolution behavior of a drug product is often a critical predictor of its in vivo performance. Faster and more complete dissolution in vitro generally leads to improved bioavailability in vivo, especially for poorly soluble drugs (BCS Class II and IV).
Expected In Vivo Outcome for Formulations with this compound:
Formulations containing a hydrophilic lubricant like this compound are expected to exhibit enhanced oral bioavailability compared to those with a hydrophobic lubricant. This is attributed to the faster dissolution of the API in the gastrointestinal tract, leading to a higher concentration of the drug available for absorption.
Table 2: Predicted In Vivo Pharmacokinetic Parameters
| Parameter | Formulation with Hydrophilic Lubricant (e.g., this compound) | Formulation with Hydrophobic Lubricant (e.g., Magnesium Stearate) |
| Cmax (Maximum Plasma Concentration) | Higher | Lower |
| Tmax (Time to Reach Cmax) | Shorter | Longer |
| AUC (Area Under the Curve) | Larger | Smaller |
Experimental Protocols: In Vivo Bioavailability Study (Animal Model)
An in vivo bioavailability study in an animal model, such as rats or dogs, is a standard preclinical method to assess the pharmacokinetic profile of a drug formulation.[4]
Objective: To compare the oral bioavailability of a drug formulated with this compound versus a formulation with a hydrophobic lubricant.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Fast the animals overnight prior to drug administration.
-
Administer the respective tablet formulations orally via gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Correlating In Vitro Dissolution with In Vivo Absorption
The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), where the in vitro dissolution profile can serve as a surrogate for in vivo bioavailability. A strong IVIVC can significantly streamline drug development by reducing the need for extensive in vivo studies.
The following diagram illustrates the expected logical relationship between the choice of lubricant, the resulting in vitro dissolution, and the consequent in vivo pharmacokinetic profile.
Caption: Expected correlation between lubricant choice, in vitro dissolution, and in vivo bioavailability.
The following diagram illustrates a typical experimental workflow for establishing an IVIVC.
Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).
Conclusion
References
Ensuring Experimental Reproducibility with Monostearyl Maleate: A Comparative Guide
In the pursuit of reliable and repeatable experimental outcomes, particularly in drug development and material science, the choice of excipients plays a pivotal role. Monostearyl maleate, an amphiphilic ester, has emerged as a valuable tool for enhancing the stability and consistency of formulations, thereby contributing to the reproducibility of experimental results. This guide provides a comparative analysis of this compound against common alternatives, supported by experimental protocols and data, to assist researchers in making informed decisions for their formulation needs.
Performance Comparison of Formulation Stabilizers
The selection of a suitable stabilizer is critical for controlling the physicochemical properties of a formulation, which in turn dictates its performance and the reproducibility of its effects. This compound's unique properties make it a compelling choice for various applications, including emulsions, suspensions, and as a component in drug delivery systems.
| Property | This compound | Sodium Stearyl Fumarate | Tween 80 (Polysorbate 80) | Poloxamer 188 |
| Chemical Type | Fatty acid ester | Sodium salt of stearyl fumarate | Non-ionic surfactant (polysorbate) | Non-ionic triblock copolymer |
| Primary Function | Emulsifier, stabilizer, lubricant, chemical stability enhancer[1] | Lubricant, stabilizer | Solubilizer, emulsifier | Stabilizer, solubilizer, gelling agent |
| Solubility | Soluble in chloroform, slightly soluble in DMSO and methanol[2] | Slightly soluble in methanol, practically insoluble in water at 20°C | Water-soluble | Water-soluble |
| Physical Form | Waxy solid[2] | Fine, white powder | Viscous liquid | Solid powder |
| Key Advantages | Forms stable emulsions, enhances compatibility between hydrophilic and hydrophobic components, can increase cell membrane permeability.[2] | Less hydrophobic than magnesium stearate, leading to faster tablet dissolution. | Widely used, effective solubilizer for poorly soluble drugs. | Thermosensitive gelling properties, low toxicity. |
| Potential Drawbacks | Limited aqueous solubility. | Can be incompatible with certain active pharmaceutical ingredients (APIs) under humid conditions.[3] | Potential for oxidative degradation, can cause hypersensitivity reactions in some cases. | Can interact with certain drugs, potentially affecting their release. |
| Impact on Reproducibility | Its amphiphilic nature helps create uniform and stable mixtures of oil and water, leading to consistent formulation characteristics.[2] | Provides consistent lubrication in tableting, which can lead to more uniform tablet properties. | Can improve the consistency of formulations with poorly soluble drugs by preventing precipitation. | Its defined block copolymer structure can lead to reproducible self-assembly and stabilization. |
Experimental Protocols
To ensure the reproducibility of experimental results when using this compound, it is crucial to follow well-defined protocols. Below are methodologies for key experiments involving this compound.
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of a stable oil-in-water nanoemulsion using this compound as the primary emulsifier. Reproducible nanoemulsion characteristics are essential for consistent drug delivery performance.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., deionized water)
-
Active Pharmaceutical Ingredient (API) - optional, if creating a drug delivery system
-
High-shear homogenizer
-
Microfluidizer or sonicator
Procedure:
-
Preparation of the Oil Phase:
-
Disperse the desired amount of this compound in the oil phase.
-
If applicable, dissolve the lipophilic API in this mixture.
-
Heat the mixture to 70-80°C to ensure complete dissolution of the this compound.
-
-
Preparation of the Aqueous Phase:
-
Heat the aqueous phase to the same temperature as the oil phase (70-80°C).
-
-
Formation of the Coarse Emulsion:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.
-
-
Nanoemulsion Formation:
-
Pass the coarse emulsion through a high-pressure microfluidizer or sonicate it to reduce the droplet size to the nanometer range. The number of passes or sonication time should be optimized and kept consistent for reproducible results.
-
-
Cooling and Characterization:
-
Allow the nanoemulsion to cool down to room temperature.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure consistency between batches.
-
Protocol 2: Evaluation of Formulation Stability
This protocol outlines a method to assess the stability of a this compound-stabilized formulation, a key factor in ensuring reproducible experimental outcomes over time.
Materials:
-
This compound-stabilized formulation (e.g., nanoemulsion from Protocol 1)
-
Alternative stabilizer formulations for comparison
-
Controlled temperature storage chambers (e.g., 4°C, 25°C, 40°C)
-
Particle size analyzer
-
Zeta potential analyzer
-
Light microscope
Procedure:
-
Initial Characterization:
-
Immediately after preparation, measure the initial particle size, PDI, and zeta potential of all formulations.
-
Visually inspect the formulations for any signs of phase separation or precipitation and record observations.
-
-
Storage Conditions:
-
Aliquot the formulations into sealed containers and store them at different temperature conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Re-characterize the samples for particle size, PDI, and zeta potential.
-
Visually inspect and record any changes in appearance.
-
-
Data Analysis:
-
Plot the changes in particle size, PDI, and zeta potential over time for each formulation and storage condition.
-
A stable formulation will show minimal changes in these parameters over the study period. This consistency is indicative of high reproducibility.
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the role of this compound, the following diagrams are provided.
Caption: Workflow for assessing the reproducibility of formulations.
Caption: Role of this compound in emulsion stability.
By providing a stable and uniform environment for active ingredients, this compound helps to minimize variability between experimental batches, leading to more reliable and reproducible data. Its performance, when compared to other common stabilizers, highlights its utility in specific formulation challenges where the interface between oil and water is critical to the final product's consistency and efficacy. The provided protocols offer a starting point for researchers to harness the benefits of this compound in their own experimental designs.
References
A Comparative Analysis of Monostearyl Maleate from Various Manufacturers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Monostearyl maleate, a key excipient in the pharmaceutical industry, plays a crucial role in the formulation of various drug delivery systems, including lipid nanoparticles (LNPs). The quality and performance of this raw material can significantly impact the stability, efficacy, and safety of the final drug product. This guide provides a framework for the comparative analysis of this compound sourced from different manufacturers, enabling researchers to make informed decisions for their specific applications.
I. Key Quality Attributes and Manufacturer Specifications
A comprehensive evaluation of this compound begins with a detailed review of the manufacturer's Certificate of Analysis (CoA). While specifications may vary slightly between suppliers, several key parameters are crucial for ensuring the quality and consistency of the excipient. Researchers should request and compare CoAs from potential suppliers, paying close attention to the following attributes:
Table 1: Key Quality Attributes of this compound for Comparative Analysis
| Parameter | Typical Specification | Analytical Method | Importance in Formulation |
| Appearance | White to off-white solid/powder | Visual Inspection | Indicates gross impurities or degradation. |
| Identification | Conforms to reference spectrum | ¹H NMR, FT-IR, Mass Spectrometry | Confirms the chemical identity of the material. |
| Purity (Assay) | ≥ 98% | HPLC, GC | High purity is essential to minimize the presence of potentially harmful impurities that could affect stability and safety. |
| Melting Point | 79-81 °C | USP/EP method | A sharp and consistent melting point range is indicative of high purity. |
| Solubility | Soluble in Chloroform, slightly soluble in DMSO and Methanol | Visual Inspection | Important for processing and formulation development, particularly in the preparation of lipid mixtures for LNP synthesis. |
| Related Substances/ Impurities | Specified limits for known and unknown impurities | HPLC, GC-MS | Critical for safety and to avoid side reactions or degradation of the active pharmaceutical ingredient (API). |
| Residual Solvents | Within USP <467> limits | Headspace GC | Solvents used in the manufacturing process must be below specified safety limits. |
| Heavy Metals | ≤ 10 ppm | USP <232>/<233> | Ensures the absence of toxic metal contaminants. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | High water content can affect the stability of the excipient and the final formulation. |
Manufacturers and Suppliers:
A number of chemical suppliers and manufacturers offer this compound for pharmaceutical use. These include, but are not limited to:
-
Biosynth[1]
-
BOC Sciences[2]
-
Simson Pharma Limited[3]
-
Clearsynth[4]
-
Pharmaffiliates[5]
-
Sigma-Aldrich (Merck)[6]
-
LGC Standards[7]
-
ChemicalBook[8]
It is recommended to source from manufacturers who can provide comprehensive CoAs and demonstrate adherence to Good Manufacturing Practices (GMP).
II. Performance Evaluation in Lipid Nanoparticle Formulations
Beyond the basic quality attributes, the functional performance of this compound from different sources should be evaluated in the context of its intended application. For drug development professionals working with lipid nanoparticles, this involves assessing the impact of the excipient on the physicochemical properties and in-vitro performance of the LNPs.
Table 2: Performance Evaluation of this compound in LNP Formulations
| Performance Parameter | Experimental Method(s) | Expected Outcome/Significance |
| LNP Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Consistent and narrow size distribution (low PDI) is critical for in-vivo performance and reproducibility. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the LNPs, which influences stability and interaction with biological membranes. |
| Encapsulation Efficiency (%EE) | Ribogreen assay (for RNA), HPLC (for small molecules) | High encapsulation efficiency is crucial for maximizing drug payload and therapeutic efficacy. |
| LNP Stability (Physical) | DLS, visual inspection (aggregation) over time at different temperatures (e.g., 4°C, 25°C) | The source of this compound can influence the colloidal stability of the LNP formulation. |
| In-vitro Transfection Efficiency (for gene delivery) | Cell-based assays (e.g., reporter gene expression) | Directly measures the functional performance of the LNP in delivering its cargo into cells. |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) | Ensures that impurities or variations in the excipient do not lead to increased toxicity of the formulation. |
III. Experimental Protocols
The following are detailed methodologies for key experiments to comparatively evaluate this compound from different manufacturers.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect the presence of any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Procedure:
-
Inject the sample onto the HPLC system.
-
Run the gradient method to separate the main peak from any impurities.
-
Integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
-
Data Analysis: Compare the purity values and impurity profiles of samples from different manufacturers.
B. Preparation of Lipid Nanoparticles
-
Objective: To formulate LNPs using this compound from different sources to evaluate its impact on LNP characteristics.
-
Materials: Ionizable lipid, cholesterol, PEG-lipid, this compound, and mRNA/siRNA cargo.
-
Method (Microfluidic Mixing):
-
Prepare a lipid mixture by dissolving the ionizable lipid, cholesterol, PEG-lipid, and this compound in ethanol.
-
Prepare an aqueous phase containing the nucleic acid cargo in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio.
-
Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
-
C. Characterization of Lipid Nanoparticles
-
Objective: To assess the physicochemical properties of the formulated LNPs.
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the LNP formulation in an appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index, and zeta potential using a DLS instrument.
-
-
Encapsulation Efficiency:
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
Calculate the encapsulation efficiency based on the difference in fluorescence.
-
IV. Visualizing Workflows and Relationships
The following diagrams illustrate the logical workflow for evaluating this compound and its role within a lipid nanoparticle formulation.
Caption: A flowchart outlining the systematic process for evaluating and selecting a this compound supplier.
Caption: The relationship between this compound and other LNP components and its influence on key LNP properties.
V. Conclusion
The selection of a suitable manufacturer for this compound is a critical step in the development of robust and reproducible drug delivery systems. While direct comparative data may not be publicly accessible, a systematic approach to evaluating the quality and performance of this excipient from different sources is essential. By meticulously comparing Certificates of Analysis and conducting in-house performance testing in the context of the final formulation, researchers can mitigate risks associated with excipient variability and ensure the development of a high-quality pharmaceutical product. This guide provides a foundational framework for this comparative analysis, empowering drug development professionals to make data-driven decisions.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmtech.com [pharmtech.com]
- 3. 马来酸单十八酯 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Systematic screening of excipients to stabilize aerosolized lipid nanoparticles for enhanced mRNA delivery - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00061K [pubs.rsc.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. chemicea.com [chemicea.com]
Safety Operating Guide
Navigating the Safe Disposal of Monostearyl Maleate in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents like monostearyl maleate is a critical component of laboratory safety and environmental responsibility. While not classified as a hazardous substance for transport, understanding the appropriate disposal procedures is essential to ensure compliance with regulations and to minimize environmental impact. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, catering to the needs of laboratory professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding potential hazards and immediate safety measures. For spills or leaks, the general guidance is to wash the affected area with plenty of water and ensure adequate ventilation.[1] Personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound should be approached systematically, taking into account the form of the waste—whether it is unused product, an empty container, or material contaminated with the chemical.
Step 1: Hazardous Waste Determination
The first crucial step is to determine if this compound is classified as a hazardous waste at your facility. While a general review of safety data suggests it is not a federally regulated hazardous waste in the United States, local regulations may vary.[1] It is mandatory for the waste generator to make this determination.[2]
Key indicators for non-hazardous classification:
-
Not listed on the EPA's hazardous waste lists (F, K, P, or U lists).
-
Does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Resource Conservation and Recovery Act (RCRA).
Always consult with your institution's Environmental Health and Safety (EHS) department to confirm the classification.
Step 2: Disposal of Unused or Waste this compound
If deemed non-hazardous by your EHS department, solid this compound may be eligible for disposal in the regular trash.[2][3] However, it is critical to follow your institution's specific guidelines. Some institutions may require that all chemical waste, regardless of hazard classification, be disposed of through their chemical waste program.[4]
-
For solid, non-hazardous this compound:
Step 3: Managing Empty Containers
Containers that once held this compound must be properly managed before disposal. A container is generally considered "RCRA empty" when all possible contents have been removed by normal means and no more than one inch of residue remains.
-
Procedure for Empty Containers:
-
Ensure the container is free of any significant residue.
-
Deface or remove the original label to prevent confusion.[3]
-
Dispose of the empty container in the regular trash or recycling, in accordance with your facility's procedures.
-
Step 4: Handling Contaminated Materials
Materials such as personal protective equipment (gloves, aprons), absorbent pads, or labware that have come into contact with this compound must also be disposed of correctly.
-
For non-hazardous contamination:
-
If the this compound is confirmed to be non-hazardous, these materials can typically be disposed of in the regular laboratory trash.
-
Ensure no free-flowing liquid is present.
-
Quantitative Data Summary
For quick reference, the following table summarizes key data related to the disposal of this compound.
| Parameter | Value/Guideline | Source |
| Hazardous Waste Classification | Generally Non-Hazardous (verify with local EHS) | [1] |
| RCRA "Empty" Container Residue | ≤ 1 inch of residue remaining | Rowan University |
| Disposal of Non-Hazardous Solids | Permitted in municipal landfill (follow institutional policy) | [2][3] |
| Disposal of Non-Hazardous Liquids | May be permissible down the drain with EHS approval | [2][3] |
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Monostearyl maleate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Monostearyl Maleate. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure procedural clarity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment plan is crucial to prevent exposure. The following table summarizes the required PPE based on safety data sheets.
| Protection Type | Requirement | Rationale & Specifications |
| Respiratory Protection | Self-contained breathing apparatus | Recommended to avoid dust formation and inhalation.[1] |
| Hand Protection | Surgical gloves | To prevent direct skin contact.[1] |
| Eye Protection | Safety goggles | To protect eyes from potential splashes or dust particles.[1] |
| Body Protection | Protective clothing, including a full-sleeves apron. | To shield the body from accidental contact. Clothing should be made of cotton.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Wear the appropriate personal protective equipment as outlined in the table above.[1]
-
Avoid the formation of dust.[1]
-
Ensure adequate ventilation in the handling area.[1]
Storage:
-
Store in a well-ventilated place.
-
Keep containers tightly closed.
Emergency and Disposal Protocols
In the event of an emergency or the need for disposal, the following procedures should be strictly followed.
Spills and Leaks:
-
Wear a self-contained breathing apparatus and avoid dust formation.[1]
-
Provide adequate ventilation.[1]
-
Wash the affected area with plenty of water.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water.[1]
-
Skin Contact: Wash the affected area with plenty of water.[1]
-
Inhalation: Move the individual to fresh air. If necessary, provide artificial respiration or oxygen.[1]
-
Ingestion: Seek medical assistance for gastric lavage.[1]
Firefighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, foam, or water to extinguish a fire.[1]
-
Unusual Fire and Explosion Hazards: None have been indicated.[1]
Disposal:
-
Disposal procedures should adhere to local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
